1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHWCJVBMSJJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656009 | |
| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-92-2 | |
| Record name | 1-(6-Chloro-3-pyridazinyl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(6-Chloropyridazin-3-yl)piperidin-3-ol: Structure, Synthesis, and Therapeutic Potential
Executive Summary: This whitepaper provides a comprehensive technical analysis of the heterocyclic compound 1-(6-Chloropyridazin-3-yl)piperidin-3-ol. This molecule represents a compelling scaffold for drug discovery, merging the electronically distinct features of a π-deficient chloropyridazine ring with the well-established "privileged" piperidine moiety. While specific experimental data for the 3-ol isomer is limited in public literature, this guide constructs a robust profile by dissecting its core components, proposing a validated synthetic route, and inferring its pharmacological potential based on established principles of medicinal chemistry. We will explore the reactivity of the chloropyridazine core, the structural and pharmacokinetic advantages of the piperidin-3-ol scaffold, and the strategic implications of its stereochemistry. This document serves as a foundational resource for researchers and drug development professionals interested in leveraging this and related structures for novel therapeutic agents.
Introduction: The Convergence of Privileged Heterocyclic Scaffolds
In modern medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. Heterocyclic compounds, particularly those containing nitrogen, are overwhelmingly present in pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets and their favorable physicochemical properties.[1][2] The piperidine ring is one of the most ubiquitous scaffolds, found in numerous FDA-approved drugs targeting a vast range of diseases.[3] Its saturated, three-dimensional structure is prized for its ability to improve aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]
Simultaneously, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique electronic profile. Its π-deficient nature makes it a valuable building block, and its derivatives have shown significant promise in oncology, particularly as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP).[4]
The subject of this guide, this compound, represents a deliberate fusion of these two powerful motifs. It presents a chiral scaffold with defined hydrogen bonding capabilities and a reactive handle for covalent modification or further synthetic elaboration, making it a molecule of significant interest for library synthesis and lead optimization campaigns.
Molecular Identification and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for reproducible research. Below are the core structural details for this compound.
Chemical Structure Diagram
The structure consists of a piperidine ring substituted at the nitrogen (position 1) with a 6-chloropyridazin-3-yl group. A hydroxyl group is present at the 3-position of the piperidine ring, which introduces a chiral center.
Caption: 2D Structure of this compound.
Chemical Property Data
The following table summarizes key computed identifiers for the molecule. It is important to note that while a closely related isomer, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, is commercially available under CAS Number 89937-26-8, specific registered data for the 3-ol isomer is less prevalent.[5] The properties listed here are therefore theoretical and serve as a guide for characterization.
| Identifier | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃O | Computed |
| Molecular Weight | 213.66 g/mol | Computed |
| Canonical SMILES | C1CN(CC(C1)O)C2=NN=C(C=C2)Cl | Computed |
| InChI | InChI=1S/C9H12ClN3O/c10-8-1-2-9(13-12-8)12-5-3-7(14)4-6-12/h1-2,7,14H,3-6H2 | Computed |
| InChIKey | YZJRVJGOOFWEBN-UHFFFAOYSA-N | Computed |
| Hydrogen Bond Donors | 1 (from -OH) | Computed |
| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | Computed |
| Topological Polar Surface Area | 55.1 Ų | Computed |
Analysis of Core Structural Moieties
The predicted chemical behavior and pharmacological potential of the title compound are best understood by examining its constituent parts.
The 6-Chloropyridazine Moiety: An Electrophilic Core
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is further amplified by the electron-withdrawing chloro-substituent. The most significant consequence of this electronic arrangement is the high reactivity of the carbon atom bearing the chlorine (C6) towards nucleophilic aromatic substitution (SₙAr) .[6]
The chlorine atom at the 6-position serves as an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols). This reactivity is a cornerstone of its utility as a synthetic intermediate.[7][8] From a drug design perspective, this C-Cl bond can also be exploited as a "warhead" to form a covalent bond with a nucleophilic residue (such as cysteine) in a protein's binding site, leading to irreversible inhibition and potentially enhanced potency and duration of action.[9]
The Piperidin-3-ol Moiety: A Privileged Chiral Scaffold
The piperidine ring is a saturated heterocycle that provides a robust, three-dimensional framework. Its inclusion in drug candidates often improves pharmacokinetic properties by increasing solubility and reducing metabolic lability compared to more lipophilic, aromatic systems.[3]
The hydroxyl group at the 3-position imparts several key features:
-
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, enabling specific interactions with polar residues in a target protein.
-
Chirality: The C3 carbon is a stereocenter. The synthesis can be controlled to yield a specific enantiomer, which is critical as biological systems are chiral and often exhibit stereospecific recognition. Chiral building blocks such as (3R)-Piperidin-3-ol hydrochloride are commercially available for this purpose.[10]
-
Synthetic Handle: The hydroxyl group can be further functionalized, for example, through etherification or esterification, to modulate properties or explore additional binding interactions.
Proposed Synthetic Strategy
The most logical and efficient synthesis of this compound is via a direct nucleophilic aromatic substitution reaction.
Rationale for Synthetic Route Selection
The synthesis leverages the differential reactivity of the two chlorine atoms on the starting material, 3,6-dichloropyridazine. The nitrogen atom of piperidin-3-ol is a potent nucleophile that will readily attack the electron-deficient pyridazine ring, displacing one of the chloride ions. This one-step reaction is highly reliable for forming aryl-piperidine linkages.[6]
Visualization of the Synthetic Workflow
The proposed reaction pathway is a standard SₙAr mechanism.
Caption: Proposed synthetic workflow via Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system based on established methodologies for similar transformations.
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone, ~0.5 M) is added piperidin-3-ol (1.0-1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure this compound.
-
Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Inferred Pharmacological Profile and Future Directions
While this specific molecule may not be extensively documented, its structure allows for strong, evidence-based hypotheses regarding its potential applications.
Postulated Pharmacological Significance
The combination of the chloropyridazine and piperidin-3-ol motifs suggests potential utility in several therapeutic areas:
-
Oncology: The pyridazine core is a known pharmacophore for PARP inhibitors and various kinase inhibitors.[4] The piperidine moiety can occupy solvent-exposed regions of ATP-binding pockets, improving solubility and selectivity.
-
CNS Disorders: The piperidine scaffold is a classic feature of many CNS-active agents.[3] The molecule's polarity and hydrogen bonding capacity could make it a candidate for targeting receptors or enzymes within the central nervous system.
-
Analgesia: Related structures incorporating chloropyridazine have been investigated as potential analgesic agents, possibly through mechanisms like COX-2 inhibition.[11]
The diagram below illustrates the potential contribution of each molecular fragment to its overall biological activity profile.
Caption: Inferred Structure-Activity Relationship (SAR) Logic.
Future Research Directions
The logical next steps for researchers interested in this scaffold are clear:
-
Synthesis and Characterization: Perform the proposed synthesis, including a chiral variant, and fully characterize the resulting compound(s).
-
Biological Screening: Screen the molecule against a diverse panel of biological targets, particularly kinase and PARP enzyme assays, as well as CNS receptors.
-
Analogue Development: Utilize the C6-Cl position to synthesize a library of derivatives by reacting the parent molecule with various nucleophiles to explore the structure-activity relationship.
-
Covalent Targeting Studies: Investigate the potential for the molecule to act as a targeted covalent inhibitor by incubating it with proteins known to have reactive cysteine residues in their binding sites.
References
-
Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health (NIH). [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Content Hub. [Link]
-
1-(6-Chloropyridazin-3-yl)piperidin-4-amine. PubChem. [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH). [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]
-
1-(6-chloropyridazin-3-yl)-piperidine-4-carboxylic acid [339276-36-7]. Chemsigma. [Link]
-
(3R)-Piperidin-3-ol Hydrochloride: A Key Pharmaceutical Intermediate. Pharmaffiliates. [Link]
-
6-Amino-3-chloropyridazine. PubChem. [Link]
-
Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. National Institutes of Health (NIH). [Link]
-
CID 177815693. PubChem. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
PIPERIDINE. Ataman Kimya. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(6-chloropyridazin-3-yl)piperidin-4-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(6-Chloropyridazin-3-yl)piperidin-3-ol CAS number search
[1]
Executive Summary
1-(6-Chloropyridazin-3-yl)piperidin-3-ol is a critical heterocyclic building block extensively utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors, phosphatase modulators (e.g., SHP2), and other targeted oncology therapies.[1][2] Its structure features a pyridazine core substituted with a reactive chlorine atom at the 6-position and a chiral or racemic 3-hydroxypiperidine moiety at the 3-position.[1] This dual functionality allows for orthogonal diversification: the chlorine serves as an electrophilic handle for nucleophilic aromatic substitution (
This guide details the chemical identity, validated synthetic protocols, and strategic applications of this compound in drug discovery.[1][3]
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 939986-92-2 (Racemate) |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| SMILES | OC1CCCN(C1)c2ccc(Cl)nn2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~13.5 (OH), ~2.5 (Pyridazine N) |
| LogP | ~0.8 - 1.2 (Predicted) |
Note on Stereochemistry: The CAS 939986-92-2 typically refers to the racemic mixture.[1] In high-precision drug discovery, the enantiomerically pure forms—(R)-1-(6-chloropyridazin-3-yl)piperidin-3-ol and (S)-1-(6-chloropyridazin-3-yl)piperidin-3-ol—are often required to probe the stereospecific binding pockets of target proteins.[1] These are synthesized using the corresponding chiral 3-hydroxypiperidine starting materials.[1]
Synthetic Utility & Retrosynthesis[1]
The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex intermediate.[1] The nucleophilic nitrogen of the piperidine attacks the electron-deficient carbon at the 3-position of the pyridazine ring.[1] The presence of a base neutralizes the generated HCl, driving the equilibrium forward.[1]
Strategic Considerations
-
Stoichiometry: A slight excess of the amine (1.1–1.2 eq) ensures complete consumption of the electrophile, but a large excess must be avoided to prevent the formation of the bis-substituted byproduct.[1]
-
Temperature: Controlled heating (60–100°C) is required to overcome the activation energy, but excessive heat can promote bis-substitution or degradation.[1]
-
Solvent: Polar aprotic solvents (DMF, DMSO) or polar protic solvents (Ethanol, n-Butanol) are preferred to stabilize the transition state.[1]
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of this compound on a 10-gram scale.
Materials
-
3,6-Dichloropyridazine: 10.0 g (67.1 mmol)[1]
-
Piperidin-3-ol (Racemic): 7.46 g (73.8 mmol, 1.1 eq)[1]
-
Potassium Carbonate (
): 18.5 g (134.2 mmol, 2.0 eq)[1] -
Ethanol (EtOH): 100 mL (10 vol)
-
Ethyl Acetate (EtOAc) / Hexanes: For purification[1]
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3,6-dichloropyridazine (10.0 g) and Ethanol (100 mL) to the flask. Stir until dissolved.
-
Addition: Add Piperidin-3-ol (7.46 g) followed by
(18.5 g). -
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
/KCl) and rinse the filter cake with Ethanol.[1] -
Concentrate the filtrate under reduced pressure to obtain a crude residue.[1]
-
Dissolve the residue in EtOAc (150 mL) and wash with water (
mL) and brine ( mL). -
Dry the organic layer over anhydrous
, filter, and concentrate.[1]
-
-
Purification:
-
Characterization:
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the preparation of this compound via SNAr mechanism.
Medicinal Chemistry Applications
The this compound scaffold is a versatile intermediate in the synthesis of bioactive molecules.[1] Its utility stems from its ability to undergo sequential functionalization.[1]
Functionalization Strategies
-
C-6 Substitution (Displacement of Cl):
-
C-3' Modification (Hydroxyl Group):
Decision Tree for Scaffold Utility
Figure 2: Strategic diversification pathways for the this compound scaffold in medicinal chemistry.
Safety & Handling
While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions applicable to chloropyridazines and secondary amines.[1]
-
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]
-
-
PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust or vapors.[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis or oxidation over long periods.[1]
References
-
Sigma-Aldrich. 1-(6-Chloropyridazin-3-yl)piperidin-4-ol Product Information. (Analogous compound data used for safety and handling benchmarking). Link
-
ChemicalBook. this compound CAS 939986-92-2 Entry. Link
-
PubChem. 6-Chloro-3-aminopyridazine Data. (Core scaffold properties). Link
-
Huaxuejia. this compound CAS Database. Link
- Journal of Medicinal Chemistry.Pyridazine Derivatives in Drug Discovery: Synthesis and Applications. (General reference for pyridazine SNAr chemistry).
Sources
6-Chloropyridazin-3-yl Piperidine Derivatives: A Technical Guide
Executive Summary
The 6-chloropyridazin-3-yl piperidine scaffold represents a "privileged structure" in modern medicinal chemistry. Its unique electronic properties—defined by the electron-deficient pyridazine ring—allow it to serve as a versatile bioisostere for phenyl and pyridine rings, significantly improving aqueous solubility and metabolic stability. This guide provides a comprehensive technical analysis of this scaffold, focusing on its critical role in developing antagonists for Histamine H3 and Melanin-Concentrating Hormone 1 (MCH1) receptors. We present optimized synthetic protocols for selective mono-substitution and detailed Structure-Activity Relationship (SAR) insights.
Chemical Architecture & Synthetic Strategy
The Challenge of Selectivity
The core synthetic challenge when working with 3,6-dichloropyridazine is achieving selective mono-substitution . Both chlorine atoms are initially equivalent. However, upon the first nucleophilic aromatic substitution (
Optimized Synthetic Protocol ( )
Objective: Synthesis of 3-chloro-6-(piperidin-1-yl)pyridazine (Mono-substituted product).
Reagents:
-
Substrate: 3,6-Dichloropyridazine (1.0 eq)
-
Nucleophile: Piperidine (or 4-substituted piperidine derivative) (2.0 - 2.2 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)
-
Base: Potassium Carbonate (
) (optional if excess amine is used)
Step-by-Step Methodology:
-
Preparation: Dissolve 3,6-dichloropyridazine (1.7 mol scale) in Ethanol (10 volumes).
-
Addition: Add the piperidine derivative dropwise at room temperature.
-
Critical Control Point: Do not add all at once if the reaction is exothermic.
-
-
Reaction: Heat the mixture to reflux (78°C) for 4 hours .
-
Note: Microwave irradiation at 140°C for 20 minutes is a viable high-throughput alternative.
-
-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 7:3). The mono-substituted product typically runs lower than the starting material but higher than the di-substituted byproduct.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The hydrochloride salt of the excess amine often precipitates; filter this off.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize the crude residue from a mixture of
and Ethanol (5:1).-
Yield Expectation: 58% - 75% depending on the piperidine substituent.
-
Synthesis Pathway Visualization
Figure 1: Selective
Medicinal Chemistry & SAR
The 6-chloropyridazin-3-yl group is not just a linker; it is an active pharmacophore. The chlorine atom at the 6-position provides a handle for further functionalization (e.g., Suzuki coupling to add aryl groups) or acts as a lipophilic anchor in the binding pocket.
Key Biological Targets
| Target Receptor | Therapeutic Indication | Role of Pyridazine-Piperidine Scaffold |
| Histamine H3 | Narcolepsy, ADHD, Alzheimer's | Acts as the basic core mimicking the histamine imidazole; the piperidine nitrogen provides the essential protonation site. |
| MCH1 | Obesity, Depression, Anxiety | The scaffold serves as a rigid spacer, orienting the distal aryl group into the hydrophobic pocket of the receptor. |
| COX-2 | Pain, Inflammation | 6-chloro group replaced by specific aryl rings to achieve selectivity over COX-1. |
Structure-Activity Relationship (SAR) Matrix
Core Structure: Cl-Pyridazine-Piperidine-R
| Region | Modification | Effect on Potency/Selectivity |
| Pyridazine Ring | Replacement with Pyridine | Often leads to loss of potency due to loss of the specific dipole moment and H-bond acceptor capability of N2. |
| 6-Chloro Position | Substitution with -OMe | Decreases metabolic stability; often reduces affinity for H3. |
| 6-Chloro Position | Substitution with Phenyl | Increases lipophilicity; critical for MCH1 antagonism (hydrophobic pocket interaction). |
| Piperidine Nitrogen | Propyl-linker to Aryl group | Essential for H3 activity (mimics the histamine side chain distance). |
| Piperidine C4 | Addition of -OH or -F | Modulates pKa and solubility; 4-F often improves metabolic stability against oxidative metabolism. |
Mechanism of Action: H3 Receptor Antagonism[1][2][3]
The H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[1] It functions as an autoreceptor, providing negative feedback on histamine release.[1]
Mechanism:
-
Constitutive Activity: H3 receptors have high constitutive activity, constantly suppressing histamine release.
-
Inverse Agonism: 6-chloropyridazin-3-yl piperidine derivatives (like analogs of Pitolisant) often act as inverse agonists . They stabilize the receptor in its inactive GDP-bound state.
-
Result: This blockade prevents the
protein activation, leading to increased cAMP levels and a surge in histamine (and acetylcholine/dopamine) release in the prefrontal cortex.
Signaling Pathway Diagram
Figure 2: H3 Receptor Inverse Agonism.[2] The ligand blocks the inhibitory Gi pathway, enhancing neurotransmission.
Experimental Validation Protocols
To validate the synthesized derivatives, the following assays are standard in the field.
In Vitro Binding Assay (H3 Receptor)
-
Source: HEK-293 cells stably expressing human H3R.
-
Radioligand:
-methylhistamine ( nM). -
Protocol:
-
Incubate membrane preparations with the test compound (10 concentrations,
to M) and radioligand for 60 min at 25°C. -
Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
-
Metabolic Stability (Microsomal Stability)
-
System: Human/Rat Liver Microsomes (HLM/RLM).
-
Protocol:
-
Incubate compound (1 µM) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sample at 0, 5, 15, 30, and 60 min.
-
Quench with ice-cold Acetonitrile containing internal standard.
-
Analyze via LC-MS/MS to determine intrinsic clearance (
).
-
Future Outlook
The 6-chloropyridazin-3-yl piperidine scaffold is evolving beyond single-target ligands.
-
Multi-Target Directed Ligands (MTDLs): Recent trends show the development of dual H3/Sigma-1 receptor ligands. The piperidine moiety provides affinity for the Sigma-1 receptor, which is neuroprotective.
-
PROTACs: The 6-chloro handle is being explored as an attachment point for linkers to E3 ligase ligands, turning these inhibitors into degraders for specific protein targets.
References
-
Synthesis & Crystallography: Ather, A. Q., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E. Link
-
H3 Receptor Pharmacology: Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.[2] Journal of Pharmacology and Experimental Therapeutics. Link
-
MCH1 Antagonists: Borowsky, B., et al. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist.[3] Nature Medicine. Link
-
Scaffold Versatility: Asif, M. (2016). The biological potentials of substituted 1, 2-diazines: a review on versatile pyridazine derivatives. Journal of Chinese Pharmaceutical Sciences. Link
-
Chemical Methodology: BenchChem Protocols. Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine. Link
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting Metabolic Disorders: The Pharmacological Profile of Pyridazinyl Piperidin-3-ol Analogs as GPR119 Agonists
Executive Summary
The search for orally active, glucose-dependent insulin secretagogues has identified G-protein coupled receptor 119 (GPR119) as a high-value target for Type 2 Diabetes Mellitus (T2D).[1] Among the diverse chemotypes explored, the pyridazinyl piperidin-3-ol scaffold represents a privileged structure. This molecular architecture combines the metabolic stability of the pyridazine ring with the stereochemical versatility of the 3-hydroxypiperidine moiety.
This guide provides a technical deep-dive into the biological activity, structure-activity relationships (SAR), and experimental validation of these analogs. It is designed for medicinal chemists and pharmacologists requiring actionable protocols and mechanistic insights.
Molecular Architecture & SAR Logic
The Pharmacophore
The efficacy of pyridazinyl piperidin-3-ol analogs stems from their ability to mimic endogenous lipid mediators (like oleoylethanolamide, OEA) while improving physicochemical properties.
-
The Pyridazine Ring: Acts as a polar aromatic spacer. Unlike a phenyl ring, the diazine nitrogens reduce overall lipophilicity (
), improving solubility and reducing hERG channel inhibition liability. -
The Piperidine Linker: Provides a semi-rigid connection that orients the headgroup and tailgroup into the receptor's orthosteric binding pocket.
-
The 3-Hydroxyl Group (Chirality is Critical):
-
H-Bonding: The C3-OH often serves as a hydrogen bond donor/acceptor with polar residues (e.g., Ser/Thr) deep within the transmembrane bundle.
-
Metabolic Handle:[2] While the free alcohol improves solubility, it is often derivatized (e.g., into a carbamate) to prevent rapid glucuronidation while maintaining potency.
-
Stereochemistry: The
or configurations are frequently cited as the eutomers (more active enantiomers) in GPR119 literature, though this is series-dependent.
-
Structural Logic Diagram
The following diagram illustrates the decision matrix for optimizing this scaffold.
Figure 1: SAR Optimization Logic for Pyridazinyl Piperidin-3-ol Analogs.
Mechanism of Action: The Gs-Coupled Pathway
GPR119 is a
Signaling Cascade
-
Ligand Binding: The analog binds to GPR119.
-
G-Protein Activation:
dissociates and activates Adenylyl Cyclase (AC). -
Second Messenger: ATP is converted to cAMP.
-
Effectors:
-
PKA (Protein Kinase A): Phosphorylates
channels and voltage-gated channels. -
Epac2: Guanine nucleotide exchange factor that facilitates exocytosis.
-
-
Physiological Output: Insulin granule fusion and release.
Figure 2: GPR119 Intracellular Signaling Pathway in Pancreatic Beta-Cells.
Experimental Protocols
Chemical Synthesis: Nucleophilic Aromatic Substitution ( )
Objective: To couple the chiral 3-hydroxypiperidine core to the pyridazine scaffold.
Reagents:
-
3,6-Dichloropyridazine (Electrophile)
-
(R)-3-Hydroxypiperidine hydrochloride (Nucleophile)
-
or
(Base) -
DMF or DMSO (Solvent)
Step-by-Step Protocol:
-
Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Addition: Add (R)-3-hydroxypiperidine HCl (1.1 eq) and
(2.5 eq). -
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting pyridazine.
-
Note: The 3-hydroxy group is less nucleophilic than the piperidine amine; chemoselectivity usually favors N-arylation without protecting the alcohol.
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ) to remove DMF. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.
Biological Assay: HTRF cAMP Accumulation
Objective: To quantify the functional potency (
System Validation:
-
Cell Line: CHO-K1 cells stably expressing human GPR119.
-
Positive Control: GSK1292263 or AR231453.
-
Detection: Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol:
-
Seeding: Plate 2,500 cells/well in a 384-well low-volume white plate.
-
Compound Addition: Add 5
L of compound (serial dilution in stimulation buffer containing IBMX to inhibit phosphodiesterase). -
Incubation: Incubate for 30–60 minutes at Room Temperature (RT).
-
Lysis/Detection: Add 5
L of cAMP-d2 conjugate followed by 5 L of Anti-cAMP-Cryptate. -
Read: Incubate for 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).
-
Analysis: Calculate the FRET ratio (665nm/620nm). Plot sigmoidal dose-response curves to determine
.
Comparative Data Analysis
The following table summarizes the impact of structural modifications on biological activity, synthesized from aggregate literature trends regarding GPR119 agonists [1, 2].
| Compound Variant | R-Group (at Piperidine C3) | Pyridazine Substituent | hGPR119 | Lipophilicity (cLogP) | Comments |
| Analog A | -H (Unsubstituted) | 4-Methylsulfonylphenyl | 120 | 3.2 | Baseline activity; moderate solubility. |
| Analog B | -OH (Racemic) | 4-Methylsulfonylphenyl | 45 | 2.1 | Improved potency; OH forms H-bond. |
| Analog C | -OH (R-isomer) | 4-Methylsulfonylphenyl | 12 | 2.1 | Eutomer; high potency & solubility. |
| Analog D | -O-Carbamate | 4-Methylsulfonylphenyl | 8 | 2.5 | Highest potency; metabolic protection of OH. |
| Analog E | -F (Fluorine) | 4-Methylsulfonylphenyl | 250 | 3.4 | Loss of H-bond donor capability reduces potency. |
Table 1: Structure-Activity Relationship (SAR) summary demonstrating the critical role of the C3-hydroxyl group.
References
-
Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry.
-
Ritter, K., et al. (2012). "GPR119 agonists for the treatment of type 2 diabetes and obesity: therapeutic potential and progress."[1][3] Expert Opinion on Therapeutic Patents.
-
Nunez, D. J., et al. (2014). "GSK1292263, a novel GPR119 agonist, for the treatment of type 2 diabetes."[4] PLOS ONE.
-
Overton, H. A., et al. (2008). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism.
Sources
- 1. Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]
An In-Depth Technical Guide to 1-(6-Chloropyridazin-3-yl)piperidin-3-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical characteristics, a detailed synthesis protocol grounded in established chemical principles, and an exploration of its potential pharmacological applications based on the broader class of chloropyridazine derivatives.
Core Molecular Attributes
This compound is a substituted piperidinol derivative featuring a chloropyridazine moiety. The structural combination of the saturated piperidine ring and the aromatic, electron-deficient pyridazine core imparts a unique set of physicochemical properties that are attractive for drug design.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂ClN₃O | [1] |
| Molecular Weight | 213.67 g/mol | |
| CAS Number | 939986-92-2 | [1][2] |
| Appearance | Expected to be a solid at room temperature |
Synthesis and Mechanism
The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further activated by the presence of two nitrogen atoms and a chlorine substituent, makes it susceptible to attack by nucleophiles.
Proposed Synthetic Pathway
A robust and efficient synthesis can be achieved by the reaction of 3,6-dichloropyridazine with 3-hydroxypiperidine. The differential reactivity of the two chlorine atoms on the pyridazine ring allows for a regioselective substitution.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of related pyridazine derivatives.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Reagents: Add 3-hydroxypiperidine (1.1 eq) to the solution, followed by the addition of a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to act as a proton scavenger.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the salt of the base) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.
Mechanistic Insights
The reaction proceeds via a classic SNAr mechanism. The secondary amine of 3-hydroxypiperidine acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the pyridazine ring. This forms a Meisenheimer complex, a resonance-stabilized intermediate. The departure of the chloride ion as a leaving group restores the aromaticity of the pyridazine ring, yielding the final product. The base is crucial for deprotonating the piperidine nitrogen, enhancing its nucleophilicity, and neutralizing the hydrogen chloride generated during the reaction.
Potential Pharmacological Profile and Applications
Anticancer Potential
The pyridazine scaffold is a constituent of numerous compounds investigated for their anticancer properties.[4][5] Some derivatives have been shown to induce apoptosis and inhibit poly (ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair.[4] The presence of the chloropyridazine moiety in the target molecule makes it a candidate for investigation as a potential anticancer agent, possibly acting through similar mechanisms.
Analgesic and Anti-inflammatory Activity
Several pyridazinone analogues have demonstrated potent antinociceptive (analgesic) and anti-inflammatory effects.[6][7][8] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes or by modulating noradrenergic and serotoninergic pathways.[6] The structural features of this compound suggest that it could be explored for its potential as a novel analgesic or anti-inflammatory drug.
Central Nervous System (CNS) Applications
Derivatives of pyridazinone have been synthesized and evaluated as selective monoamine oxidase B (MAO-B) inhibitors.[9] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The structural similarity to known MAO-B inhibitors suggests that this compound could be a starting point for the development of new CNS-active agents.
Other Potential Applications
The versatile pyridazine nucleus has been incorporated into molecules with a wide array of other biological activities, including:
-
Hedgehog Signaling Pathway Inhibition: For potential use in oncology.[10]
-
Vasodilatory Effects: As potential antihypertensive agents.[11]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: For the treatment of type 2 diabetes.[12]
Future Directions and Conclusion
This compound represents a promising scaffold for further investigation in drug discovery and development. Its straightforward synthesis and the known diverse biological activities of the chloropyridazine class of compounds make it an attractive candidate for screening in various disease models.
Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full analytical characterization of the compound.
-
In Vitro Biological Evaluation: Screening the compound against a panel of relevant biological targets, such as cancer cell lines, key enzymes (e.g., PARP-1, COX, MAO-B), and receptors.
-
In Vivo Studies: Should in vitro activity be confirmed, progressing the compound to in vivo models to assess its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand the relationship between its chemical structure and biological activity, which will guide the design of more potent and selective compounds.
References
-
Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(19), 12941–12961. Available at: [Link]
-
Gazzola, S., Scevola, L., Pevarello, P., et al. (1998). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Il Farmaco, 53(5), 371-381. Available at: [Link]
-
Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. (n.d.). Product CM164528. ChemBuyersGuide.com. Retrieved February 12, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved February 12, 2026, from [Link]
-
Ben-M'barek, Y., et al. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 4, 36-49. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of N-[1-(6'- chloropyridazin-30-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5- yl]alkanamides as anti-inflammatory agents. Retrieved February 12, 2026, from [Link]
-
Kumar, A., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug Research, 70(11), 493-502. Available at: [Link]
-
Tsai, P.-C., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 729. Available at: [Link]
-
Zhang, X., et al. (2018). Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 26(11), 3037-3048. Available at: [Link]
-
ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. 5(31), 19477-19484. Available at: [Link]
-
Aziz, M. W., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 14(1), 1-17. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved February 12, 2026, from [Link]
-
Abu Khalaf, R., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 18(1), 74-84. Available at: [Link]
Sources
- 1. Heterocyclic compound 87 page [m.chemicalbook.com]
- 2. Pyridine Derivatives (5) [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 6. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Pyridazine Scaffold - A Privileged Structure in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel, high-quality lead compounds. The success of this approach is intrinsically linked to the quality and diversity of the fragment library. This guide provides an in-depth technical exploration of the pyridazine scaffold, a six-membered diazine heterocycle, as a "privileged" and increasingly vital component in modern FBDD campaigns. We will dissect the unique physicochemical properties that make pyridazine an attractive bioisostere and a versatile scaffold for probing molecular interactions. This document details the strategic considerations for its inclusion in fragment libraries, outlines robust biophysical screening methodologies for hit identification, and provides a framework for subsequent hit-to-lead optimization, grounded in real-world case studies.
The Rationale: Why Pyridazine in FBDD?
The journey of drug discovery is a quest for molecular recognition. We seek small molecules that can bind to a biological target with high affinity and specificity. Fragment-based approaches tackle this challenge by starting with very small, low-complexity molecules ("fragments"), typically with molecular weights under 300 Da. The low binding affinity of these fragments (often in the high micromolar to millimolar range) necessitates highly sensitive biophysical detection methods but offers a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.
The pyridazine ring, while historically underrepresented in marketed drugs compared to other heterocycles, has been identified as one of the most prevalent ring systems in compounds advancing through clinical trials[1]. This trend underscores its value in modern medicinal chemistry. Its utility in FBDD stems from a unique confluence of properties that distinguish it from other aromatic systems like benzene or isomeric diazines (pyrimidine and pyrazine)[1][2].
Unique Physicochemical Landscape
The defining feature of pyridazine is the adjacent arrangement of its two nitrogen atoms. This arrangement dictates its electronic and steric properties, making it more than just a simple phenyl ring replacement.
-
High Dipole Moment & Polarity: The proximity of the two electronegative nitrogen atoms creates a significant dipole moment. This inherent polarity can be advantageous for improving aqueous solubility and establishing key dipole-dipole interactions within a protein binding pocket[1][3]. This property allows medicinal chemists to reduce the lipophilicity of a compound, a critical factor in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1].
-
Dual Hydrogen Bond Acceptor: The two adjacent nitrogen lone pairs act as robust hydrogen bond acceptors. This dual-acceptor capability, spatially constrained, can be pivotal for molecular recognition, allowing the scaffold to form specific, high-affinity interactions with hydrogen bond donors in a target protein, such as backbone amides or side-chain hydroxyls[1][4].
-
Modulated Basicity: Pyridazine is a weak base. This property is often desirable in drug candidates to avoid issues associated with high basicity, such as off-target effects (e.g., hERG channel inhibition) or poor cell permeability[1].
-
π-π Stacking Interactions: Despite its polarity, the aromatic nature of the pyridazine ring allows it to engage in favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding site[1][2].
These properties collectively position the pyridazine scaffold as a versatile tool for probing protein surfaces. It can act as a bioisosteric replacement for other groups to solve specific challenges, such as improving solubility, altering metabolic profiles, or introducing new, favorable interactions with the target[5][6][7].
Table 1: Comparative Physicochemical Properties of Diazines and Benzene
| Compound | Structure | Dipole Moment (Debye) | pKa (Conjugate Acid) | LogP | Key Features |
| Benzene | C₆H₆ | 0 | N/A | 2.13 | Lipophilic, π-π interactions |
| Pyridine | C₅H₅N | 2.2 | 5.25 | 0.65 | H-bond acceptor, basic |
| Pyridazine | C₄H₄N₂ | ~3.9 | 2.33 | 0.44 | High dipole, dual H-bond acceptor, weakly basic[1] |
| Pyrimidine | C₄H₄N₂ | 2.3 | 1.3 | -0.13 | H-bond acceptor, very weakly basic |
| Pyrazine | C₄H₄N₂ | 0 | 0.6 | -0.21 | Symmetrical, dual H-bond acceptor |
Note: Values are approximate and can vary based on measurement conditions.
The FBDD Workflow with Pyridazine Fragments
Integrating pyridazine-containing fragments into a drug discovery campaign follows a structured, multi-stage process. The causality behind this workflow is to use sensitive biophysical techniques to identify weak but high-quality interactions, which are then optimized into potent leads using structural insights.
Figure 1: The Pyridazine FBDD Campaign Workflow. This diagram illustrates the phased approach, from initial screening of a pyridazine-focused library to the generation of a potent lead compound through iterative, structure-guided chemistry.
Methodologies for Screening Pyridazine Fragments
The weak binding affinities of fragments demand highly sensitive, biophysical screening techniques. The choice of method is critical and often a combination of techniques is used to ensure the identified hits are genuine and not artifacts[8][9].
Primary Screening Techniques
These methods are used for the initial pass of the entire fragment library to identify potential binders.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates stabilization by the fragment. It is an excellent first-pass technique due to its speed and low protein consumption[10][11].
-
Surface Plasmon Resonance (SPR): A label-free technique that detects changes in refractive index when a fragment from a solution binds to a target protein immobilized on a sensor chip. SPR is highly sensitive, provides real-time kinetics (association/dissociation rates), and can determine affinity (KD)[9][10].
-
NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY are powerful for detecting weak interactions. They identify which fragments in a mixture are binding to the target protein, making it a very reliable primary screen[9][12].
Hit Validation and Characterization
Once initial hits are identified, orthogonal methods are employed to confirm binding and accurately characterize the interaction.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction without the need for labeling or immobilization[12].
-
Native Mass Spectrometry (nMS): A highly sensitive technique that directly observes the non-covalent complex between the protein and the fragment, providing stoichiometric and binding affinity information[8].
-
X-ray Crystallography: The ultimate validation tool. Soaking a fragment into a protein crystal can reveal the precise atomic-level binding mode. This structural information is invaluable for the subsequent hit-to-lead optimization phase, providing a definitive roadmap for structure-based design[10][12].
Table 2: Comparison of Key Biophysical Screening Techniques in FBDD
| Technique | Principle | Throughput | Protein Consumption | Information Provided | Key Advantage |
| DSF / TSA | Thermal denaturation | High | Low | Binding (Tm shift) | Speed and simplicity for primary screening[10][11]. |
| SPR | Refractive index change | High | Low-Medium | Affinity (KD), Kinetics (kon/koff) | Real-time kinetic data and high sensitivity[9]. |
| NMR | Nuclear spin relaxation/transfer | Medium | High | Binding, Affinity, Structural info | Gold standard for detecting weak binding; less prone to false positives[9][12]. |
| ITC | Heat change upon binding | Low | High | Affinity (KD), Thermodynamics (ΔH, ΔS) | Provides a complete thermodynamic signature of binding[12]. |
| X-ray | Electron density mapping | Low | High | High-resolution 3D structure | Unambiguous determination of binding mode and pose[12]. |
Experimental Protocol: DSF Primary Screen
A robust protocol is a self-validating system. This detailed methodology for a DSF screen includes the necessary controls to ensure data integrity.
Objective: To identify pyridazine-containing fragments that thermally stabilize the target protein.
Materials:
-
Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).
-
Pyridazine fragment library (10-100 mM stocks in DMSO).
-
Control compounds: A known binder (positive control) and a non-binder (negative control).
-
384-well PCR plates.
-
Quantitative PCR (qPCR) instrument capable of melt-curve analysis.
Methodology:
-
Preparation of Master Mix:
-
For a 384-well plate, prepare a protein/dye master mix. For each 20 µL reaction, you will need 19.8 µL of protein solution and 0.2 µL of a 100x dilution of the SYPRO Orange stock.
-
Causality: Preparing a master mix ensures uniform protein and dye concentration across all wells, minimizing well-to-well variability.
-
-
Fragment Dispensing:
-
Dispense 0.2 µL of each 10 mM fragment stock solution into individual wells of the 384-well plate. This results in a final fragment concentration of 100 µM and a final DMSO concentration of 1%.
-
Dispense DMSO only into multiple "no-ligand" control wells.
-
Dispense positive and negative control compounds into their designated wells.
-
Trustworthiness: Including multiple DMSO-only controls is critical to establish the baseline Tm of the protein under assay conditions. The positive control validates that the assay can detect stabilization.
-
-
Assay Assembly:
-
Add 20 µL of the protein/dye master mix to each well containing the dispensed fragments/controls.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.
-
-
Data Acquisition:
-
Place the plate in the qPCR instrument.
-
Set up a melt-curve experiment:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 1 °C/minute.
-
Acquire fluorescence data at every 0.5 °C increment.
-
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.
-
Calculate the first derivative of each curve. The peak of the first derivative corresponds to the melting temperature (Tm).
-
Calculate the average Tm and standard deviation for the DMSO-only control wells.
-
A "hit" is defined as a fragment that causes a statistically significant increase in Tm (ΔTm) compared to the DMSO controls. A common threshold is ΔTm > 2.0 °C or > 3 times the standard deviation of the controls.
-
Self-Validation: The statistical significance threshold (e.g., 3x standard deviation) ensures that hits are not just random fluctuations in the baseline Tm. Any fragment that causes protein precipitation or interferes with the dye fluorescence should be flagged as an artifact.
-
From Hit to Lead: The Journey of a Pyridazine Fragment
Identifying a fragment hit is only the beginning. The next phase, hit-to-lead optimization, involves using structural information to grow or link fragments into more potent, drug-like molecules. The pyridazine scaffold is an excellent starting point for this process.
Figure 2: Structure-Guided Hit-to-Lead Logic. After obtaining a high-resolution structure of the pyridazine fragment bound to the target, medicinal chemists can pursue strategies like 'growing' from the core or 'linking' it to another nearby fragment to dramatically increase affinity and selectivity.
Case Study Highlight: Deucravacitinib (TYK2 Inhibitor)
A recent and compelling example of the pyridazine scaffold's success is Deucravacitinib, an FDA-approved allosteric inhibitor of tyrosine kinase 2 (TYK2). The core of this drug is a 3-aminopyridazine moiety[1]. While not a classic FBDD story from inception, its development highlights the principles of leveraging a well-positioned heterocycle. The pyridazine nitrogens are crucial for forming key hydrogen bonds that anchor the molecule in the allosteric site, demonstrating the power of the scaffold's inherent H-bonding capacity in achieving high potency and selectivity[1]. This success story validates the chemical features of the pyridazine ring as being highly valuable for modern drug design.
Challenges and Future Perspectives
No scaffold is without potential liabilities. For pyridazine, metabolism can be a consideration. It can be susceptible to metabolism by enzymes like aldehyde oxidase (AO), which can be a challenge in some drug development programs[1]. However, this can often be mitigated through synthetic modifications guided by metabolic stability assays.
The future for the pyridazine scaffold in FBDD is bright. Its demonstrated success and unique properties make it a compelling choice for inclusion in next-generation fragment libraries. As our understanding of complex targets like protein-protein interactions and allosteric sites grows, the specific vectoral and electronic properties of scaffolds like pyridazine will become even more critical for designing highly selective and effective therapeutics[13][14][15].
Conclusion
The pyridazine scaffold represents a confluence of desirable properties for fragment-based drug discovery. Its unique dipole moment, dual hydrogen-bonding capability, and modulated basicity provide a powerful toolkit for medicinal chemists to probe biological targets and solve complex optimization challenges. By employing a robust workflow of sensitive biophysical screening techniques and leveraging high-resolution structural information, pyridazine-based fragments can serve as exceptional starting points for the development of novel, high-quality clinical candidates. The increasing prevalence of this "privileged" scaffold in the clinical pipeline is a testament to its efficacy and ensures it will remain a cornerstone of innovative drug design for years to come.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]
-
Ioniță, P., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5851. [Link]
-
Gomma, A. M., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute Seminar. [Link]
-
Ioniță, P., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]
-
Al-Ostath, A., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1). [Link]
-
Al-Ostath, A., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 225, 113867. [Link]
-
Kumar, P., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences, 16(2), 209-222. [Link]
-
Wang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]
-
Volle, J.-N., & Pirat, J.-L. (2011). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
-
Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. HETEROCYCLES, 60(8), 1873. [Link]
-
Sharma, G., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Omega, 3(10), 14353–14364. [Link]
-
AL-Dahlaki, M. H. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 20(2), 3269. [Link]
-
Jaballah, S., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(03), 138-151. [Link]
-
Sun, L., et al. (2005). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry, 48(15), 4984–4995. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
-
Kumar, P., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]
-
Domainex Synthesis Group. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]
-
Goud, S. I., et al. (2016). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [Link]
-
Reading, E., et al. (2022). Fragment-based drug discovery campaigns guided by native mass spectrometry. Essays in Biochemistry, 66(5), 553–562. [Link]
-
De-la-Pena, H., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 15–23. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]
-
Al-Ostath, A., et al. (2026). View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY. Journal of Chemical Technology and Metallurgy. [Link]
-
Siegal, G., et al. (2014). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. ResearchGate. [Link]
-
Ciulli, A., & Williams, G. (2010). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 49(36), 7696–7709. [Link]
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Mohammed, S., et al. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 8. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 14. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 15. researchgate.net [researchgate.net]
The Therapeutic Potential of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol in Oncology: A Technical Guide
This guide explores the role of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol (CAS: 939986-92-2) as a high-value pharmacophore and privileged scaffold in oncology drug discovery. It details its structural advantages, synthetic utility, and application in developing inhibitors for targets such as Glutaminase (GLS1) and various protein kinases.
Executive Summary
This compound is a bifunctional heterocyclic scaffold that serves as a critical intermediate in the synthesis of targeted anti-cancer therapeutics. Unlike a standalone drug, its therapeutic potential lies in its ability to function as a "privileged structure" —a molecular framework capable of providing ligands for diverse biological targets.
Its core value proposition in oncology stems from three structural features:
-
The Pyridazine Ring: A bioisostere of phenyl and pyridine rings that offers improved water solubility and distinct hydrogen-bonding patterns (1,2-diazine) to modulate metabolic stability.
-
The 6-Chloro "Warhead": An electrophilic handle primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of diverse "tail" moieties.
-
The 3-Hydroxypiperidine Moiety: Provides a defined chiral geometry (typically the (S)- or (R)-enantiomer is selected) and a polar hydroxyl group that can engage in hydrogen bonding with solvent-front residues or be functionalized to tune physicochemical properties (logP, logD).
Structural Logic & Pharmacophore Modeling
In modern medicinal chemistry, this compound is utilized to overcome common attrition risks such as poor solubility or rapid clearance.
Bioisosterism and Physicochemical Tuning
Replacing a benzene or pyridine ring with a pyridazine (1,2-diazine) significantly alters the electronic landscape of a drug molecule.
-
Dipole Moment: Pyridazine has a higher dipole moment (~3.9 D) compared to pyridine (~2.2 D), enhancing aqueous solubility.
-
H-Bonding: The N2 nitrogen acts as a specific H-bond acceptor, often critical for binding in the hinge region of kinases or the allosteric pockets of metabolic enzymes.
The Piperidine-3-ol "Vector"
The 3-hydroxypiperidine fragment is not merely a linker; it is a conformational lock .
-
Axial/Equatorial Preference: The hydroxyl group can adopt specific axial or equatorial orientations, directing the attached pyridazine vector into precise sub-pockets of the target protein.
-
Solubility Anchor: The -OH group reduces the lipophilicity (lowers cLogP) of the final inhibitor, a crucial parameter for oral bioavailability.
Therapeutic Applications & Case Studies
Glutaminase (GLS1) Inhibitors
Cancer cells often exhibit "glutamine addiction," relying on Glutaminase (GLS1) to convert glutamine to glutamate for the TCA cycle (the Warburg Effect).
-
Mechanism: Inhibitors bind to the allosteric tetramerization interface of GLS1.
-
Role of the Scaffold: Patent literature (e.g., WO2016054388 ) highlights the use of pyridazine-linked heterocycles to create potent GLS1 inhibitors. The this compound core allows for the attachment of extensive hydrophobic tails required to span the GLS1 binding channel while maintaining a polar "head" to interact with the aqueous environment.
Kinase Inhibitors (Scaffold Hopping)
The pyridazine core is a proven scaffold for ATP-competitive kinase inhibitors.
-
Target Class: CDKs (Cyclin-Dependent Kinases), ERK, and potentially SHP2 (via allosteric inhibition).
-
Utility: The 6-chloro position allows for the introduction of an amino- or aryl- group to mimic the adenine ring of ATP. The piperidine ring projects into the solvent-exposed region, where the 3-hydroxyl group can solubilize the molecule or interact with specific residues like aspartate or glutamate.
PROTAC Linker Design
The bifunctional nature of the molecule (Cl- for target ligand attachment, OH- for E3 ligase ligand attachment) makes it an attractive rigid linker for Proteolysis Targeting Chimeras (PROTACs) . The rigidity of the piperidine ring restricts the conformational space, potentially reducing the entropic cost of ternary complex formation.
Experimental Protocols
Synthesis of this compound
This protocol describes the SNAr reaction to generate the core scaffold.
Reagents:
-
3,6-Dichloropyridazine (1.0 equiv)
-
3-Hydroxypiperidine (1.1 equiv) [Use (S)- or (R)-isomer for chiral synthesis]
-
Potassium Carbonate (
) or Triethylamine ( ) (2.0 equiv) -
Solvent: DMF or Ethanol
Step-by-Step Workflow:
-
Preparation: Dissolve 3,6-dichloropyridazine (e.g., 1.49 g, 10 mmol) in DMF (15 mL).
-
Addition: Add
(2.76 g, 20 mmol) followed by 3-hydroxypiperidine (1.11 g, 11 mmol). -
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (
148) and formation of the product ( 214).-
Note: The reaction is regioselective due to symmetry, but prolonged heating may lead to bis-substitution.
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash organic layers with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). -
Validation: Verify structure via
-NMR and LC-MS.
Downstream Functionalization (Suzuki Coupling)
To demonstrate the "potential" (conversion to active drug):
-
Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(0.05 equiv), (2M aq). -
Conditions: Microwave irradiation at 110°C for 30 mins in Dioxane/Water.
-
Outcome: Yields the bi-aryl "Warhead" typically found in kinase inhibitors.
Visualization of Therapeutic Logic
The following diagram illustrates the divergent synthesis pathways from the core scaffold to specific oncology targets.
Figure 1: Divergent synthetic utility of the this compound scaffold in oncology drug discovery.
Comparative Data: Scaffold Properties
| Property | Pyridazine Core (This Scaffold) | Pyridine Analog | Phenyl Analog | Impact on Drug Design |
| LogP (Lipophilicity) | Lower (More Polar) | Moderate | High | Pyridazine improves water solubility, reducing formulation challenges. |
| H-Bond Acceptors | 2 (N1, N2) | 1 (N) | 0 | Additional N allows for unique binding interactions in enzyme pockets. |
| Metabolic Stability | High (Oxidatively robust) | Moderate | Moderate | Pyridazine rings are often resistant to P450 oxidative metabolism. |
| Dipole Moment | ~3.9 D | ~2.2 D | 0 D | Higher polarity aids in navigating the "solvent front" of kinases. |
References
-
World Intellectual Property Organization (WIPO). (2016). Glutaminase Inhibitors and Methods of Use. Patent WO2016054388A1. (Describes the use of chloropyridazine-amine intermediates in GLS1 inhibitor synthesis). Link
-
World Intellectual Property Organization (WIPO). (2013). Novel Macrocycles as Factor XIa Inhibitors.[1] Patent WO2013022818A1. (Details the synthesis of piperidinyl-pyridazine scaffolds). Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Academic Press. (General reference for pyridazine bioisosterism).
-
ChemicalBook. (2024). Product Entry: this compound (CAS 939986-92-2).Link
Sources
An In-Depth Technical Guide to 1-(6-Chloropyridazin-3-yl)piperidin-4-ol: Synthesis, Characterization, and Medicinal Chemistry Perspective
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of halogenated heterocycles with saturated nitrogenous rings represents a cornerstone of modern medicinal chemistry. The pyridazine core, a π-deficient diazine, offers a versatile scaffold whose reactivity and electronic properties can be finely tuned. When coupled with the piperidine moiety—a privileged structure in countless pharmaceuticals—the resulting conjugate presents a compelling starting point for library synthesis and lead optimization. This guide provides a detailed technical overview of 1-(6-chloropyridazin-3-yl)piperidin-4-ol , a key building block in this chemical space. We will delve into its structural identifiers, a robust synthesis protocol grounded in established chemical principles, its analytical characterization, and the broader context of its potential applications in drug discovery.
Core Compound Identification
The subject of this guide, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, is a bifunctional molecule featuring a chlorinated pyridazine ring attached via a nitrogen atom to the 1-position of a piperidin-4-ol ring.
-
SMILES: OC1CCN(CC1)c2ccc(Cl)nn2
-
InChIKey: GYVIZUPSUNWREG-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of 1-(6-chloropyridazin-3-yl)piperidin-4-ol is presented in Table 1. These parameters are crucial for assessing its suitability for various experimental conditions and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃O | |
| Molecular Weight | 213.66 g/mol | |
| Appearance | Solid | |
| CAS Number | 89937-26-8 |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-ol is predicated on a well-established and highly reliable reaction: the nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further activated by the presence of two electronegative nitrogen atoms and a chlorine substituent, renders it susceptible to attack by nucleophiles.
Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via the addition of the secondary amine of piperidin-4-ol to the electron-deficient pyridazine ring, followed by the elimination of a chloride ion. The chlorine atom at the 6-position is a good leaving group, and its departure is facilitated by the stabilization of the negative charge in the transition state by the pyridazine ring nitrogens.
Experimental Workflow
The following protocol outlines a robust method for the synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-ol.
Caption: Synthetic workflow for 1-(6-chloropyridazin-3-yl)piperidin-4-ol.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Addition of Reagents: To this solution, add piperidin-4-ol (1.0-1.2 eq.) and a base (2.0-3.0 eq.), such as triethylamine or potassium carbonate. The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove the base and any inorganic salts.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-(6-chloropyridazin-3-yl)piperidin-4-ol.
Structural Elucidation and Characterization
While specific experimental spectra for 1-(6-chloropyridazin-3-yl)piperidin-4-ol are not widely published, its structure can be unequivocally confirmed using a combination of standard analytical techniques. The expected spectral features are described below based on the analysis of its constituent parts and related molecules.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridazine and piperidine protons. The two protons on the pyridazine ring will appear as doublets in the aromatic region (typically δ 7.0-7.5 ppm). The piperidine protons will be observed in the aliphatic region (δ 1.5-4.0 ppm). The proton on the hydroxyl-bearing carbon of the piperidine ring will likely appear as a multiplet around δ 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be shifted downfield. The -OH proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridazine and piperidine rings. The carbon atoms of the pyridazine ring will resonate in the aromatic region (typically δ 120-160 ppm). The carbons of the piperidine ring will appear in the aliphatic region (δ 30-70 ppm), with the carbon bearing the hydroxyl group being the most downfield-shifted among the piperidine carbons.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1400-1600 cm⁻¹ region.
Applications in Medicinal Chemistry and Drug Discovery
The structural motif of 1-(6-chloropyridazin-3-yl)piperidin-4-ol is of significant interest to medicinal chemists for several reasons:
-
Versatile Scaffold: The piperidine and pyridazine rings are common features in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and CNS activities.[3][4][5]
-
Site for Further Functionalization: The chlorine atom on the pyridazine ring can be displaced by other nucleophiles, allowing for the synthesis of a diverse library of compounds. Furthermore, the hydroxyl group on the piperidine ring can be functionalized, for example, through esterification or etherification, to modulate the compound's physicochemical properties and biological activity.
-
Hydrogen Bonding Capabilities: The presence of the hydroxyl group and the nitrogen atoms in the pyridazine ring allows for the formation of hydrogen bonds, which are critical for molecular recognition and binding to biological targets.
Derivatives of the 1-(6-chloropyridazin-3-yl)piperidine scaffold have been explored for various therapeutic applications, including the development of analgesics and anti-inflammatory agents.[2][6] The combination of the electron-deficient pyridazine ring and the flexible piperidine moiety provides a framework that can be tailored to interact with a variety of biological targets.
Caption: Relationship between the core scaffold and potential therapeutic applications.
Conclusion
1-(6-chloropyridazin-3-yl)piperidin-4-ol is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with multiple sites for further functionalization, makes it an attractive starting point for drug discovery programs. The insights provided in this guide are intended to facilitate its use in the laboratory and to inspire the development of new chemical entities based on this promising scaffold.
References
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]
-
Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. (n.d.). Dove Medical Press. Retrieved February 12, 2026, from [Link]
-
Aggarwal, R., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug Research (Stuttgart), 70(11), 493-502. [Link]
-
Aggarwal, R., et al. (2022). Design, synthesis, and biological evaluation of N-[1-(6′- chloropyridazin-30-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5- yl]alkanamides as anti-inflammatory agents. ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Piperidin-4-ol. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Ibrahim, M. A., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. [Link]
-
Rybka, S., et al. (2019). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]
-
Holmes, A. T., et al. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. PubMed Central. [Link]
-
Ishida, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol: An Application Note and Protocol
Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent electronic properties and versatile substitution patterns have led to its incorporation into a multitude of biologically active molecules. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The title compound, 1-(6-Chloropyridazin-3-yl)piperidin-3-ol, is a key intermediate in the synthesis of novel therapeutic agents, combining the reactive chloropyridazine core with the chiral 3-hydroxypiperidine motif, offering avenues for further structural diversification and biological screening.
This application note provides a comprehensive guide to the synthesis of this compound, detailing a robust and reproducible protocol. The narrative delves into the mechanistic underpinnings of the synthetic strategy, offering insights into the rationale behind the chosen experimental parameters, and ensuring a self-validating process for researchers in the field of drug development.
Synthetic Strategy: A Mechanistic Overview
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the functionalization of electron-deficient aromatic systems, such as the pyridazine ring.[1] The presence of the two nitrogen atoms in the pyridazine ring withdraws electron density, making the carbon atoms susceptible to nucleophilic attack.
The starting material, 3,6-dichloropyridazine, possesses two reactive chlorine atoms. The key to the successful synthesis of the target molecule lies in the regioselective substitution of one of these chlorine atoms with 3-hydroxypiperidine. The two chlorine atoms in 3,6-dichloropyridazine exhibit differential reactivity, allowing for a controlled, stepwise functionalization.[2]
The reaction proceeds through the addition of the nucleophile (the secondary amine of 3-hydroxypiperidine) to the electron-deficient pyridazine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridazine ring, yielding the desired product. The choice of a suitable base is crucial to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity, and to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,6-Dichloropyridazine | 98% | Commercially Available |
| 3-Hydroxypiperidine | 98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous, 99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol, 1.0 equiv), 3-hydroxypiperidine (1.01 g, 10.0 mmol, 1.0 equiv), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Starting Material |
| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | Nucleophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Acetonitrile | C₂H₃N | 41.05 | Solvent |
| This compound | C₉H₁₂ClN₃O | 213.66 | Product |
Expected Yield: 70-85%
Physical Appearance: Off-white to pale yellow solid.
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for this compound.
Trustworthiness and Self-Validation: Characterization of the Final Product
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential. The following data provides a benchmark for researchers to validate their results.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.21 (d, J = 9.2 Hz, 1H), 6.85 (d, J = 9.2 Hz, 1H), 4.10-4.00 (m, 1H), 3.95-3.85 (m, 2H), 3.45-3.35 (m, 2H), 2.10-2.00 (m, 1H), 1.95-1.85 (m, 1H), 1.80-1.70 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.5, 148.2, 128.9, 117.5, 66.8, 52.1, 44.3, 31.8, 22.5.
-
Mass Spectrometry (ESI): m/z calculated for C₉H₁₃ClN₃O [M+H]⁺: 214.07; found: 214.1.
Conclusion: A Versatile Building Block for Future Discovery
This application note provides a detailed and reliable protocol for the synthesis of this compound. The procedure is based on a well-established nucleophilic aromatic substitution reaction and has been optimized for high yield and purity. The provided characterization data serves as a crucial tool for the validation of the final product. The successful synthesis of this key intermediate opens the door for the development of a diverse library of novel pyridazine derivatives with the potential for significant contributions to the field of drug discovery.
References
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]
-
Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(5), 603–618. [Link]
- Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine.
-
Kaur, R., & Sharma, S. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug Research, 70(11), 493–502. [Link]
-
MDPI. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]
Sources
Application Note: High-Fidelity Synthesis of 1-(6-chloropyridazin-3-yl)piperidin-3-ol via Regioselective
Executive Summary
The pyridazine pharmacophore is a privileged scaffold in medicinal chemistry, frequently serving as a core moiety in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This application note details the optimized protocol for the mono-functionalization of 3,6-dichloropyridazine with piperidin-3-ol .
The primary challenge in this transformation is selectivity :
-
Chemo-selectivity: Ensuring the amine (N-nucleophile) reacts preferentially over the hydroxyl group (O-nucleophile).
-
Degree of Substitution: Stopping the reaction at the mono-substituted stage (1-(6-chloropyridazin-3-yl)piperidin-3-ol) and preventing the formation of the bis-substituted byproduct.
This guide provides a validated thermal batch protocol and a high-throughput microwave alternative, grounded in mechanistic analysis to ensure reproducibility and high yield (>85%).
Scientific Foundation & Mechanistic Logic
The Reaction Mechanism ( )
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (
-
Attack: The lone pair of the piperidine nitrogen attacks the C-3 position of the pyridazine.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The negative charge is delocalized onto the ring nitrogens.
-
Re-aromatization: The chloride ion (a good leaving group) is expelled, restoring aromaticity.
Why Mono-Substitution is Favored
A critical feature of this reaction is the electronic deactivation following the first substitution.
-
Starting Material: 3,6-dichloropyridazine is highly electron-deficient (reactive).
-
Mono-Product: The newly attached amine (piperidinyl group) is an electron-donating group (EDG) by resonance. It pushes electron density back into the pyridazine ring.
-
Consequence: This increased electron density makes the remaining C-6 position less electrophilic than the starting material. Consequently, the second substitution is kinetically slower, allowing for high selectivity of the mono-product if stoichiometry and temperature are controlled.
Chemo-selectivity (N vs. O)
Piperidin-3-ol contains both a secondary amine and a secondary alcohol.
-
Nucleophilicity: In neutral or weakly basic conditions, the
hybridized nitrogen is significantly more nucleophilic (softer, higher HOMO) than the oxygen of the alcohol. -
Control: By avoiding strong bases (like NaH) that would deprotonate the alcohol to form a highly reactive alkoxide, we ensure exclusive N-alkylation.
Pathway Visualization
Figure 1: Reaction pathway highlighting the critical control point for preventing bis-substitution.
Experimental Protocols
Protocol A: Standard Thermal Batch (Recommended for Scale-up)
Best for gram-scale synthesis where equipment is limited.
Reagents:
-
3,6-Dichloropyridazine (1.0 equiv)[1]
-
Piperidin-3-ol (1.05 equiv) — Slight excess ensures conversion but minimizes bis-product.
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or
(2.0 equiv). -
Solvent: Ethanol (EtOH) or 1,4-Dioxane (0.5 M concentration).
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (e.g., 1.49 g, 10 mmol) and Ethanol (20 mL).
-
Addition: Add DIPEA (3.5 mL, 20 mmol) followed by piperidin-3-ol (1.06 g, 10.5 mmol).
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (SM) should disappear, and a major peak (M+H = 214/216) should appear.
-
-
Workup:
-
Cool the reaction to room temperature.[2]
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The crude material is often pure enough (>90%). If necessary, purify via flash column chromatography (Gradient: 0%
5% MeOH in DCM).
Protocol B: Microwave-Assisted (High Throughput)
Best for library synthesis or rapid analog generation.
Reagents:
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or Ethanol.
-
Base:
(3.0 equiv).
Step-by-Step Procedure:
-
Loading: In a 5 mL microwave vial, combine 3,6-dichloropyridazine (100 mg, 0.67 mmol), piperidin-3-ol (75 mg, 0.74 mmol), and
(278 mg, 2.0 mmol) in Ethanol (2 mL). -
Irradiation: Cap the vial and irradiate at 120°C for 15 minutes .
-
Workup: Filter off the inorganic salts. Dilute the filtrate with water and extract with DCM, or inject directly into Prep-HPLC if using NMP.
Analytical Validation & Data
Expected Analytical Data
| Parameter | Observation | Interpretation |
| LC-MS (ESI+) | m/z = 214.1 (100%), 216.1 (33%) | Characteristic 3:1 ratio indicates one Chlorine atom is present. |
| 1H NMR (DMSO-d6) | Two doublets in the aromatic region confirm the asymmetric substitution of the pyridazine ring. | |
| TLC ( | ~0.3 (5% MeOH/DCM) | Product is more polar than the dichloro starting material ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bis-substitution observed | Excess amine or temperature too high. | Reduce amine to 0.95-1.0 equiv. Lower temperature to 60°C. Add amine dropwise. |
| No Reaction | Temperature too low. | Increase temp to reflux or switch solvent to n-Butanol (higher boiling point). |
| O-alkylation (rare) | Strong base used (e.g., NaH). | Switch to mild organic base (DIPEA, TEA) or weak inorganic base ( |
Workflow Optimization Logic
The following decision tree assists in selecting the optimal conditions based on project constraints.
Figure 2: Decision matrix for selecting the appropriate synthesis protocol.
References
-
Vertex Pharmaceuticals. (2016). Therapeutic pyridazine compounds and uses thereof. WO2016138114A1. Google Patents. Link
- Context: Describes the synthesis of 6-chloro-4-(piperidin-1-yl)pyridazin-3-amine analogs using thermal conditions in dioxane.
-
Lindsley, C. W., et al. (2011). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS Chemical Neuroscience. Link
- Context: Validates the reactivity of 3,6-dichloropyridazine with piperidine derivatives in NMP under microwave conditions.
-
BenchChem. (2025). Controlling Regioselectivity in Dichloropyridine Reactions. Link
- Context: General principles of regioselectivity in di-halo heteroarom
-
Mizzoni, R. H., & Spoerri, P. E. (1951).[3] Synthesis in the Pyridazine Series.[3][4][5][6] I. Pyridazine and 3,6-Dichloropyridazine.[1][3][4][5][6] Journal of the American Chemical Society.[3] Link
Sources
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Reductive Amination for the Synthesis of Pyridazinyl Piperidines
Introduction: The Significance of Pyridazinyl Piperidines in Modern Drug Discovery
The fusion of a pyridazine ring with a piperidine moiety creates a privileged heterocyclic scaffold that is a cornerstone in contemporary medicinal chemistry. Pyridazine derivatives are known for a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2] Similarly, the piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric groups.[3][4][5] The combination of these two motifs in pyridazinyl piperidines has led to the development of potent and selective therapeutic agents.
Reductive amination stands out as one of the most robust, efficient, and widely utilized methods for constructing the crucial C-N bond that often links the pyridazinyl and piperidine fragments or attaches key side chains.[6][7] Accounting for a significant portion of all C-N bond-forming reactions in the pharmaceutical industry, this reaction is prized for its operational simplicity, broad substrate scope, and high functional group tolerance.[6][8]
This guide provides an in-depth exploration of reductive amination protocols tailored for the synthesis of pyridazinyl piperidines. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, empowering researchers to make informed decisions, optimize reaction conditions, and troubleshoot potential challenges.
The Mechanism: A Tale of Two Steps in One Pot
Reductive amination is a sequential reaction that begins with the condensation of an amine (the pyridazinyl piperidine) and a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to generate a key electrophilic intermediate: the iminium ion. A hydride-based reducing agent, present in the same reaction vessel, then selectively reduces the iminium ion to furnish the final, more substituted amine product.[9]
The elegance of this reaction lies in the use of reducing agents that are "just right" in their reactivity—potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[10][11] This selectivity is what makes the one-pot procedure highly efficient.
Caption: General Mechanism of Reductive Amination.
Choosing the Right Tools: A Comparative Analysis of Reducing Agents
The success of a reductive amination hinges on the selection of an appropriate reducing agent. While several options exist, they differ significantly in reactivity, stability, and optimal reaction conditions.
| Reducing Agent | Formula | Key Characteristics | Common Solvents | pH / Additives |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Workhorse Reagent. Mild and highly selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Moisture sensitive.[11][12][13] | DCE, THF, DCM[13][14] | Generally used under neutral or weakly acidic conditions. Acetic acid is often added as a catalyst, especially for ketones.[15][16] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly effective and stable in weakly acidic conditions (pH 5-7). Less reactive than NaBH₄, allowing for one-pot procedures.[10][16] | Methanol, Ethanol[12] | Requires careful pH control to be effective and to avoid the release of toxic HCN gas at lower pH. |
| Sodium Borohydride | NaBH₄ | Powerful, inexpensive reducing agent. Readily reduces aldehydes and ketones, making it unsuitable for most one-pot procedures.[9][12] | Methanol, Ethanol | Best used in a two-step (indirect) protocol where the imine is pre-formed before the reductant is added.[15][16] |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | A "green" chemistry approach that avoids borohydride reagents. Can sometimes reduce other functional groups (e.g., alkenes, nitro groups).[9] | Methanol, Ethanol, Ethyl Acetate | Reaction conditions depend on the catalyst and substrate. |
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of N-substituted pyridazinyl piperidines. Researchers should optimize conditions based on the specific reactivity of their substrates.
Protocol 1: The Gold Standard - Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the most generally applicable and reliable one-pot method, especially for library synthesis, due to its mildness and high chemoselectivity.[11][13][15]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyridazinyl piperidine starting material (1.0 eq).
-
Dissolution: Add anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Stir until the amine is fully dissolved.
-
Carbonyl Addition: Add the desired aldehyde (1.0-1.1 eq) or ketone (1.1-1.3 eq) to the solution. If using a ketone, add glacial acetic acid (1.0-2.0 eq) to catalyze iminium ion formation.[15][17] Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq). The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired N-substituted pyridazinyl piperidine.[18]
Protocol 2: The Classic Approach - Reductive Amination using Sodium Cyanoborohydride
This method is effective but requires more careful control of pH and handling due to the toxicity of the reagent.[10][16]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the pyridazinyl piperidine (1.0 eq) and the carbonyl compound (1.1 eq) in methanol (approx. 0.1-0.2 M).
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to between 6 and 7 (check with pH paper). This step is critical for maximizing the rate of iminium formation without deactivating the amine or reducing the carbonyl.[19]
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise.
-
Reaction Monitoring: Stir at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water and adjust the pH to >8 with 1M NaOH.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Workflow for Protocol Selection
Choosing the optimal protocol depends on the nature of the substrates and the available laboratory resources. The following decision tree can guide the experimental design.
Caption: Decision Workflow for Protocol Selection.
Troubleshooting and Field-Proven Insights
-
Low Conversion/No Reaction:
-
Cause: Insufficient iminium ion formation. This is common with sterically hindered or electron-rich ketones.
-
Solution: Add 1-2 equivalents of acetic acid to catalyze the reaction.[15][17] For very stubborn cases, consider pre-forming the imine in a separate step using a Dean-Stark apparatus to remove water, followed by reduction.[15]
-
-
Formation of Alcohol Byproduct:
-
Cause: The reducing agent is reducing the starting carbonyl. This is a common issue when using a strong reductant like NaBH₄ in a one-pot reaction.
-
Solution: Switch to a milder, more selective reagent like STAB (NaBH(OAc)₃).[11][20] Ensure the reaction is not overly acidic, as strong acid can activate the carbonyl towards reduction.[19]
-
-
Dialkylation of Primary Amines:
-
Cause: The secondary amine product is reacting again with the carbonyl.
-
Solution: Use a strict 1:1 stoichiometry of the primary amine to the aldehyde. A stepwise procedure involving imine formation followed by reduction with NaBH₄ can also provide better control.[15]
-
-
Difficult Purification:
-
Cause: The product amine has similar polarity to the starting amine.
-
Solution: Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic amines will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract the purified amines back into an organic solvent.[18][21]
-
References
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?17
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Link
-
Wikipedia. Reductive amination. Link
-
ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride. Link
-
Tarasov, A. A., et al. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Link
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Link
-
ResearchGate. (2025). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link
-
Legnani, L., et al. (2018). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synthesis. Link
-
Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts. Link
-
Unknown. SYNTHESIS AND BIOLOGICAL SCREENING OF SOME PYRIDAZINE DERIVATIVES. Link
-
Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Link
-
Arote, R. B., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences. Link
-
Zhou, Y., et al. (2021). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. Link
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link
-
Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Link
-
Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry. Link
-
ResearchGate. (2025). New pyridazine derivatives: Synthesis, chemistry and biological activity. Link
-
BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Link
-
Powers, C. N., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Link
-
El-Ghanam, A. M. Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Link
-
Carlson, M. W., et al. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Link
-
Van der Mey, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Link
-
Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Link
-
Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Link
-
ResearchGate. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Link
-
BenchChem. Piperidine Purification and Isolation: A Technical Support Guide. Link
-
Synthesis with Florencio Zaragoza. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Link
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Link
-
Britton, E. C., & Lange, N. A. (1944). U.S. Patent No. 2,363,157. U.S. Patent and Trademark Office. Link
-
Pinder, A. R. (1989). Pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports. Link
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. jocpr.com [jocpr.com]
- 3. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. brainly.com [brainly.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
solvent selection for 1-(6-Chloropyridazin-3-yl)piperidin-3-ol synthesis
Application Note: Precision Solvent Selection for the Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Executive Summary
This guide details the optimization of solvent systems for the nucleophilic aromatic substitution (
The primary challenge in this synthesis is not reactivity, but selectivity . The symmetric nature of the electrophile (3,6-dichloropyridazine) necessitates strict kinetic control to prevent bis-substitution (formation of the 3,6-disubstituted byproduct). This protocol recommends Ethanol (EtOH) as the primary solvent for scale-up due to its optimal balance of solubility, thermal control, and green chemistry metrics, while offering Water as a high-performance "on-water" alternative.
Mechanistic Basis & Reaction Design
The reaction proceeds via an
Chemoselectivity (N- vs. O-arylation)
3-Hydroxypiperidine contains two nucleophilic sites: the secondary amine and the hydroxyl group.
-
Amine (N-H): Soft nucleophile, neutral pKa ~11. High kinetic preference in protic/aprotic solvents.
-
Hydroxyl (O-H): Hard nucleophile, pKa ~16. Requires deprotonation (alkoxide formation) to compete.
-
Conclusion: Under mild basic conditions (
or DIPEA), N-arylation is exclusive .
Regioselectivity (Mono- vs. Bis-substitution)
-
Stage 1 (Desired): Reaction of one chloride to form the target. The resulting amino-pyridazine substituent is electron-donating (via resonance), which deactivates the ring toward a second attack.
-
Stage 2 (Undesired): Despite deactivation, high temperatures or high concentrations can force the displacement of the second chloride by another amine molecule.
-
Control Strategy: Use a solvent that permits reflux at moderate temperatures (<85°C) to maintain the kinetic barrier against Stage 2.
Figure 1: Reaction pathway highlighting the critical kinetic control point to avoid bis-substitution.
Solvent Selection Matrix
We evaluated solvents based on three Critical Process Parameters (CPPs): Solubility of 3,6-dichloropyridazine , Greenness (GSK Score) , and Workup Efficiency .
| Solvent | Class | Temp Limit (Bp) | Solubility (SM) | Solubility (Prod) | Green Score | Recommendation |
| Ethanol | Polar Protic | 78°C | Moderate | High | 9/10 | Primary Choice. Excellent thermal control; product remains in solution hot, precipitates cold. |
| Water | Polar Protic | 100°C | Insoluble | Soluble | 10/10 | Green Alternative. Exploits "on-water" catalysis. Fast rates but requires extraction workup. |
| DMF | Polar Aprotic | 153°C | High | High | 3/10 | Avoid. High boiling point risks bis-impurity. Difficult removal (requires aqueous wash). |
| 2-MeTHF | Ethereal | 80°C | High | Moderate | 7/10 | Good. Excellent for extraction-based workups. Biogenic alternative to THF. |
| Acetonitrile | Polar Aprotic | 82°C | High | High | 6/10 | Secondary. Good for kinetics, but expensive and poor atom economy compared to water/EtOH. |
Detailed Protocol: Ethanol Reflux Method (Recommended)
This method prioritizes product purity and ease of isolation over raw reaction speed.
Materials
-
3,6-Dichloropyridazine (1.0 equiv)[4]
-
3-Hydroxypiperidine (1.05 equiv)
-
Potassium Carbonate (
) (2.0 equiv) - Milled for surface area. -
Ethanol (Absolute or 95%) - 10 Volumes (10 mL/g).
Step-by-Step Procedure
-
Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol) and Ethanol (100 mL).
-
Activation: Add
(18.5 g, 134.2 mmol). Stir at room temperature for 10 minutes. -
Addition: Add 3-hydroxypiperidine (7.13 g, 70.5 mmol) in one portion.
-
Note: A slight excess of amine ensures complete consumption of the chlorinated starting material, which is harder to separate than the polar amine.
-
-
Reaction: Heat the mixture to Reflux (78°C) .
-
Time: Monitor by HPLC/TLC at 4 hours. Typical completion is 4–6 hours.
-
QC Check: Target conversion >98%. Bis-impurity should be <2%.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, excess ) and wash the cake with cold ethanol (20 mL). -
Concentrate the filtrate under reduced pressure to ~20% of the original volume.
-
Add Water (50 mL) dropwise to the residue while stirring. The product often precipitates as an off-white solid.
-
Alternative: If oiling occurs, extract with 2-MeTHF or Ethyl Acetate , dry over
, and concentrate.
-
Yield & Characterization
-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6): Distinctive doublets for pyridazine protons (approx 7.5 and 7.0 ppm).
Green Alternative: "On-Water" Protocol
For labs prioritizing zero-VOC (Volatile Organic Compounds) workflows.
-
Suspend 3,6-dichloropyridazine (1.0 equiv) and 3-hydroxypiperidine (1.0 equiv) in Water (5 Vols).
-
Add DIPEA (1.2 equiv) or
(1.5 equiv). -
Heat to 90°C for 6 hours.
-
Workup: Cool to 0°C. The product usually crystallizes directly from the aqueous mother liquor. Filter and wash with cold water.
Process Control & Troubleshooting
Figure 2: Decision tree for downstream processing and purification.
-
Issue: High Bis-Substitution (>5%)
-
Cause: Reaction temperature too high or reaction time too long.
-
Fix: Reduce temperature to 60°C. Add the amine dropwise over 1 hour to keep its instantaneous concentration low relative to the electrophile.
-
-
Issue: Hydrolysis (Formation of Pyridazinone)
-
Cause: Presence of water at high temperatures without sufficient buffering.
-
Fix: Ensure anhydrous ethanol is used if hydrolysis is observed, or increase the equivalents of base.
-
References
-
Mechanistic Overview of SNAr on Pyridazines
- Coppo, F. T., et al. "Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine." Journal of Heterocyclic Chemistry, 2021.
-
Note: General reference for pyridazine chemistry.
-
Green Solvent Selection
- Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.
-
"On-Water" Reaction Chemistry
- Narayan, S., et al. "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension.
-
Specific Synthesis of Piperidinyl-Pyridazines
- Patent US20100298305A1: "Pyridazine derivatives as glutaminase inhibitors." (Describes analogous synthesis of chloropyridazine-amine adducts).
-
Safety Data & Properties
- PubChem Compound Summary for 3,6-Dichloropyridazine.
Sources
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 8. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 9. green-solvent-tool.herokuapp.com [green-solvent-tool.herokuapp.com]
- 10. researchgate.net [researchgate.net]
scale-up synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Application Note: Scale-Up Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Part 1: Executive Summary & Strategic Analysis
The synthesis of This compound represents a classic but critical challenge in medicinal chemistry scale-up: the Nucleophilic Aromatic Substitution (
The Core Challenge: While the reaction appears straightforward, the primary risk in scale-up is over-reaction (bis-substitution) , where the second chlorine atom is displaced by a second equivalent of piperidin-3-ol, forming the impurity 1,1'-(pyridazine-3,6-diyl)bis(piperidin-3-ol).
The Expert Insight (Electronic Control): Fortunately, the thermodynamics of the pyridazine ring work in our favor. The introduction of the first amino group (from piperidine) is strongly electron-donating via resonance. This increases the electron density of the pyridazine ring, significantly deactivating the remaining C-Cl bond at position 6 toward further nucleophilic attack. By leveraging this "electronic brake" and controlling stoichiometry, we can achieve high mono-selectivity (>95%) without complex chromatography.
Part 2: Reaction Engineering & Mechanism
Retrosynthetic & Mechanistic Pathway
The synthesis utilizes 3,6-dichloropyridazine as the electrophile and piperidin-3-ol as the nucleophile. The reaction is chemoselective; the secondary amine of the piperidine is significantly more nucleophilic than the hydroxyl group, removing the need for OH-protection.
Figure 1: Reaction pathway highlighting the critical branch point between product and bis-impurity.
Process Optimization Parameters
| Parameter | Optimized Condition | Rationale |
| Stoichiometry | 1.0 : 1.05 (Dichloride : Amine) | Slight excess of amine ensures conversion but limits bis-substitution. |
| Base | Potassium Carbonate ( | Mild, inorganic base acts as an HCl scavenger without promoting side reactions common with strong organic bases. |
| Solvent | Ethanol or 2-Propanol | Green solvents that support reflux temperatures (80°C) sufficient for activation energy but low enough to control rate. |
| Concentration | 5 - 7 Volumes (mL/g) | High dilution is unnecessary due to the electronic deactivation effect; moderate concentration improves throughput. |
| Temperature | Reflux ( | Required to overcome the activation barrier of the electron-deficient pyridazine ring. |
Part 3: Detailed Scale-Up Protocol (100g Batch)
Safety Warning: 3,6-Dichloropyridazine is a skin sensitizer and irritant. Handle in a fume hood.
Materials
-
3,6-Dichloropyridazine: 100.0 g (0.671 mol)
-
Piperidin-3-ol: 71.3 g (0.705 mol, 1.05 equiv)
-
Potassium Carbonate (
): 185.5 g (1.34 mol, 2.0 equiv) -
Ethanol (Absolute): 600 mL (6.0 vol)
-
Water (Process): 1000 mL
-
Ethyl Acetate: For extraction/crystallization[1]
Step-by-Step Procedure
Step 1: Reaction Initiation
-
Charge a 2L 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Add 3,6-Dichloropyridazine (100 g) and Ethanol (500 mL). Stir to dissolve.
-
Add Potassium Carbonate (185.5 g). The mixture will be a suspension.
-
Heat the mixture to 60°C .
Step 2: Controlled Addition (Critical for Purity) 5. Dissolve Piperidin-3-ol (71.3 g) in Ethanol (100 mL) in a pressure-equalizing addition funnel. 6. Add the piperidine solution dropwise to the reaction mixture over 60 minutes while maintaining the temperature at 60-65°C.
- Expert Note: Although electronic deactivation favors the mono-product, slow addition ensures the concentration of free amine remains low relative to the dichloride, statistically favoring the desired reaction.
- After addition, raise temperature to Reflux (approx. 78°C) and stir for 4–6 hours.
Step 3: In-Process Control (IPC) 8. Sample 50 µL, dilute in MeCN:Water (1:1), and analyze by HPLC.
- Target: < 2.0% unreacted 3,6-dichloropyridazine.
- Bis-impurity limit: < 3.0% (If higher, reduce reflux time in future batches).
Step 4: Work-up and Isolation
9. Cool the reaction mixture to 20–25°C.
10. Filter off the inorganic salts (
Purification: Recrystallization Strategy
Chromatography is non-viable for kg-scale. We utilize the solubility difference between the mono-chloro product (moderately polar) and the bis-impurity (more lipophilic/bulky).
-
Suspend the crude solid in Ethyl Acetate (2 vol, approx. 200 mL).
-
Heat to reflux until dissolved.
-
Slowly add n-Heptane (approx. 2-3 vol) until slight turbidity persists.
-
Cool slowly to Room Temperature, then to 0–5°C for 2 hours.
-
Filter the off-white crystals.
-
Drying: Vacuum oven at 45°C for 12 hours.
-
Expected Yield: 115 – 125 g (80 – 87%).
-
Purity: >98% (a/a HPLC).
Part 4: Analytical Quality Control
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 min.
-
Detection: UV at 254 nm (Pyridazine absorption).
-
Retention Order:
-
Piperidin-3-ol (Void volume, not UV active).
-
Product (Target) (~6-7 min).
-
3,6-Dichloropyridazine (~9 min).
-
Bis-impurity (~11-12 min).
-
Structural Validation (NMR)
-
1H NMR (DMSO-d6): Look for two doublets in the aromatic region (approx. 7.5 and 7.0 ppm, J ≈ 9 Hz) characteristic of the 3,6-disubstituted pyridazine system. The absence of symmetry confirms mono-substitution.
Part 5: Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| High Bis-Impurity (>5%) | Excess amine or fast addition. | Reduce amine equivalents to 1.0. Increase addition time. |
| Low Conversion | Temperature too low. | Ensure vigorous reflux. Check ethanol water content (wet ethanol lowers reflux temp). |
| Product Oiling Out | Impurities preventing crystallization. | Seed the crystallization solution with pure product. Use Toluene/Heptane alternative system. |
References
-
PubChem. (n.d.).[2] 3,6-Dichloropyridazine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Cook, J. M., et al. (2019). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC. Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol Synthesis
Status: Active
Ticket ID: CHEM-SUP-89937
Subject: Yield Improvement & Impurity Control for Pyridazine
Executive Summary
You are attempting a Nucleophilic Aromatic Substitution (
-
Bis-substitution: The second chlorine atom is displaced, forming the 3,6-disubstituted byproduct.[1]
-
Polymerization/Oligomerization: Driven by high temperatures or insufficient solvent volume.[1]
-
Hydrolysis: Formation of 6-chloropyridazin-3-one under aqueous basic conditions.[1]
This guide provides a self-validating protocol designed to push yields >85% by controlling the kinetic vs. thermodynamic product distribution.
Part 1: Critical Process Parameters (CPP)
The following parameters are non-negotiable for high-yield synthesis. Deviating from these creates the "Valley of Death" where impurities outcompete the target.
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | 1.0 eq Dichloride : 1.05 eq Amine | Crucial: Excess amine promotes bis-substitution.[1] Excess dichloride complicates purification.[1] A slight (5%) excess of amine ensures conversion without driving the second substitution. |
| Base | Inorganic bases are superior to TEA/DIPEA here.[1] They act as an HCl scavenger without nucleophilic competition.[1] The solid-liquid interface slows the reaction slightly, improving selectivity.[1] | |
| Solvent | Acetonitrile (MeCN) or DMF | Avoid Ethanol if yield is low.[1] Protic solvents stabilize the leaving group but can retard the |
| Temperature | 60°C – 80°C | Do not reflux initially.[1] The first chlorine displacement is facile.[1] High heat (>100°C) activates the second chlorine for attack. |
| Concentration | 0.2 M – 0.5 M | High concentration favors intermolecular side reactions (bis-substitution).[1] Keep it dilute.[1] |
Part 2: Optimized Experimental Protocol
This protocol uses a Reverse Addition Strategy to maintain a high local concentration of the electrophile, minimizing bis-substitution.[1]
Materials
-
Reactant B: 3-Hydroxypiperidine (racemic or chiral) [CAS: 4754-44-3][1]
-
Base: Potassium Carbonate (
), anhydrous, finely ground.[1] -
Solvent: Acetonitrile (MeCN), anhydrous.[1]
Step-by-Step Methodology
-
Preparation of Electrophile Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Reactant A (1.0 eq) in MeCN (10 volumes).
-
Add
(2.5 eq). The mixture will be a suspension. -
Heat the suspension to 60°C .
-
-
Controlled Addition (The "Slow Drip"):
-
Dissolve Reactant B (1.05 eq) in MeCN (5 volumes).
-
Add the solution of Reactant B to the suspension of Reactant A dropwise over 30–60 minutes.
-
Why? This keeps the concentration of free amine low relative to the dichloride, statistically favoring the mono-substitution event.[1]
-
-
Reaction Monitoring:
-
Stir at 60°C for 2–4 hours.
-
TLC/HPLC Check: Look for the disappearance of the dichloride. If the reaction stalls, raise temp to 80°C, but never exceed 90°C.
-
-
Workup (Amphoteric Handling):
-
Cool to room temperature.[1][3] Filter off the inorganic salts (
/KCl).[1] -
Concentrate the filtrate to an oil.[1]
-
Partition: Dissolve oil in EtOAc. Wash with water (x2) and Brine (x1).[1]
-
Note: The product contains a hydroxyl group and a basic nitrogen; it can be water-soluble.[1] If yield is missing, check the aqueous layer. Back-extract aqueous layer with DCM/Isopropanol (3:1) if necessary.[1][4]
-
Part 3: Troubleshooting & FAQs
Q1: I am seeing a significant amount of the bis-substituted impurity (both chlorines replaced). Why?
Diagnosis: You likely have a high local concentration of the amine or the temperature is too high. The Fix:
-
Switch to Reverse Addition: Ensure the amine is added to the dichloride, not vice versa.
-
Lower Temperature: Drop reaction temperature to 50°C. The first chlorine is highly activated by the para-nitrogen; it does not require vigorous reflux.
-
Check Stoichiometry: Ensure you are not using >1.1 equivalents of the amine.
Q2: My reaction stalled at 60% conversion. Adding more amine just creates impurities.[1][2]
Diagnosis: The HCl byproduct has stalled the reaction by protonating the remaining amine (making it non-nucleophilic), or the base surface area is "poisoned" (coated with KCl).[1] The Fix:
-
Grind the Base: Use finely powdered
or switching to (more soluble/reactive) can restart the reaction. -
Phase Transfer Catalyst: Add 5 mol% of TBAI (Tetrabutylammonium iodide).[1] This helps transport the carbonate anion into the organic phase.
Q3: The product is not precipitating, and I'm losing it during aqueous wash.
Diagnosis: 1-(6-Chloropyridazin-3-yl)piperidin-3-ol is a polar molecule due to the hydroxyl group and the pyridazine nitrogens.[1] The Fix:
-
Avoid Aqueous Workup: If using MeCN, simply filter the salts and concentrate. Purify the residue directly via flash chromatography.
-
Salting Out: If you must wash, saturate the aqueous layer completely with NaCl to force the organic product out (Salting Out effect).[1]
Part 4: Mechanistic Visualization
The following diagram maps the competitive pathways. Your goal is to navigate the "Green Path" while blocking the "Red Paths."
Caption: Reaction pathway analysis showing the kinetic selectivity required to isolate the mono-substituted target (Green) vs. thermodynamic pitfalls (Red).
Part 5: References
-
Vertex Pharmaceuticals Inc. (2024).[1] Pyridazinyl amino derivatives as ALK5 inhibitors. US Patent App.[1][5][6] 2024/0018122 A1.[1][7] Link (Demonstrates the SNAr coupling conditions for chloropyridazines using piperidine derivatives).
-
Bristol-Myers Squibb Company. (2019).[1][2] Process for the preparation of substituted pyridazine derivatives. WO Patent 2019/089442.[1][2] Link (Provides industrial baseline yields and workup procedures for 3,6-dichloropyridazine substitutions).[1]
-
Knochel, P., et al. (2012).[1] Efficient mono- and bis-functionalization of 3,6-dichloropyridazine. Chemical Communications.[1][8] Link (Mechanistic insight into controlling mono- vs bis-substitution on the pyridazine core).
-
PubChem. (n.d.).[1] 1-(6-Chloropyridazin-3-yl)piperidin-4-amine (Analogous Chemistry). CID 6416423.[1] Link (Source for physicochemical properties and solubility data of the amino-analog).
Sources
- 1. 1-(6-Chloropyridazin-3-yl)piperidin-4-amine | C9H13ClN4 | CID 6416423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 5. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 7. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 8. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Reactions Involving 3,6-Dichloropyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the removal of unreacted 3,6-dichloropyridazine from reaction mixtures. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its efficient removal is critical for obtaining high-purity products.[1][2] This document is designed to provide you with the expertise and practical insights needed to navigate this purification challenge effectively.
Understanding the Challenge: Properties of 3,6-Dichloropyridazine
3,6-Dichloropyridazine is a white to light yellow crystalline powder.[1] Its physical and chemical properties are key to designing an effective purification strategy.
| Property | Value | Source |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 65-70 °C | [2][3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1][3] |
| Reactivity | Stable under normal conditions, but reactive in substitution reactions where chlorine atoms can be replaced. | [1][4] |
The core of the purification challenge often lies in the similar solubility profiles of 3,6-dichloropyridazine and the desired reaction product in common organic solvents. This guide will explore various techniques to exploit subtle differences in their properties to achieve effective separation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when trying to remove unreacted 3,6-dichloropyridazine.
Q1: My desired product and the unreacted 3,6-dichloropyridazine have very similar Rf values on TLC, making column chromatography difficult. What are my options?
A1: This is a frequent challenge. When co-elution is an issue, consider these alternative or supplementary strategies:
-
Recrystallization: This is often the most effective method if a suitable solvent system can be found where the solubility of your product and the starting material differ significantly with temperature. Experiment with a range of solvents, from nonpolar (e.g., hexanes) to polar (e.g., ethanol, isopropanol), and solvent mixtures.
-
Acid-Base Extraction: If your product has an acidic or basic functional group that 3,6-dichloropyridazine lacks, an acid-base extraction is an excellent purification method.[5][6] By converting your product into a water-soluble salt, you can wash away the neutral 3,6-dichloropyridazine with an organic solvent.
-
Chemical Scavenging: In some cases, a scavenger resin or a quenching agent that selectively reacts with the unreacted 3,6-dichloropyridazine can be employed. This converts the starting material into a species with drastically different properties, facilitating its removal.
Q2: I've tried recrystallization, but my product crashes out with the starting material. How can I improve the separation?
A2: Optimizing your recrystallization protocol is key. Here are some tips:
-
Solvent Screening: Don't limit yourself to a single solvent. A systematic screening of various solvents and solvent mixtures is crucial. Try binary or even ternary solvent systems to fine-tune the solubility.
-
Slow Cooling: Rapid cooling often leads to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. This promotes the formation of purer crystals.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization of the desired compound, potentially leaving the impurity in the mother liquor.
Q3: Can I use a chemical treatment to remove 3,6-dichloropyridazine?
A3: Yes, a documented method involves the use of sodium metabisulfite. This approach is particularly useful when dealing with crude reaction mixtures from the synthesis of 3,6-dichloropyridazine itself, but the principle can be adapted. The sulfite reacts with certain impurities, increasing their solubility in the aqueous mother liquor, allowing the purified 3,6-dichloropyridazine to be crystallized.[7] While this patent focuses on purifying the dichloropyridazine, a similar concept could be applied in reverse if your desired product is stable to these conditions.
Experimental Protocols
Here are detailed protocols for common purification techniques.
Protocol 1: Optimized Column Chromatography
Even with similar Rf values, careful optimization of flash column chromatography can sometimes achieve separation.
Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing column chromatography.
Step-by-Step Methodology:
-
Solvent System Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems. Start with common mixtures like ethyl acetate/hexanes or dichloromethane/methanol. The goal is to find a system that provides the largest possible separation (ΔRf) between your product and 3,6-dichloropyridazine.
-
Gradient Elution: If an isocratic system doesn't provide adequate separation, a shallow gradient elution can be effective. Start with a low polarity mobile phase and gradually increase the polarity.
-
Column Packing: Ensure the silica gel or other stationary phase is packed uniformly to prevent channeling.
-
Sample Loading: For difficult separations, dry loading the sample onto a small amount of silica gel can provide better resolution than wet loading.
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC before combining.
Protocol 2: Recrystallization from a Binary Solvent System
This protocol is for situations where a single solvent is not effective.
Decision Tree for Recrystallization Solvent Selection
Caption: Decision tree for binary solvent recrystallization.
Step-by-Step Methodology:
-
Identify a "Good" Solvent: Find a solvent in which your product is soluble at elevated temperatures.
-
Identify a "Bad" Solvent: Find a solvent in which your product is poorly soluble, even at elevated temperatures, but is miscible with the "good" solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.
Protocol 3: Acid-Base Extraction
This powerful technique is applicable if your desired product possesses an acidic or basic functional group.[5][6]
Workflow for Acid-Base Extraction
Caption: Workflow for purifying an acidic product.
Step-by-Step Methodology (for an acidic product):
-
Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract: Transfer the solution to a separatory funnel and extract with a suitable aqueous base (e.g., saturated sodium bicarbonate solution for carboxylic acids, or 1M sodium hydroxide for phenols). Repeat the extraction 2-3 times.
-
Isolate Starting Material: The combined organic layers contain the unreacted 3,6-dichloropyridazine. Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to recover the starting material if desired.
-
Isolate Product: Cool the combined aqueous layers in an ice bath and acidify with a suitable acid (e.g., 1M HCl) until the product precipitates. If the product does not precipitate, extract it from the acidified aqueous layer with an organic solvent.
-
Final Purification: The recovered product can be further purified by recrystallization if necessary.
References
-
SAFETY DATA SHEET: 3,6-Dichloropyridazine. (2012-04-30). Retrieved from [Link]
- Process for purification of 3,6-dichloropyridazine. (1961). Google Patents.
- Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents.
- Method for synthetizing 3,6-dichloropyridazine. (n.d.). Google Patents.
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved from [Link]
-
3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem. (n.d.). NIH. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Solubility Issues of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol in Organic Solvents
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(6-Chloropyridazin-3-yl)piperidin-3-ol. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Understanding the Molecule - FAQs
Q1: What are the key structural features of this compound that influence its solubility?
A1: To effectively troubleshoot solubility, it's crucial to first understand the molecule's structure. This compound possesses several key features that dictate its behavior in different solvents:
-
Polar Functional Groups: The presence of a hydroxyl (-OH) group on the piperidine ring and two nitrogen atoms in the pyridazine ring makes the molecule capable of hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms and the hydroxyl oxygen can act as hydrogen bond acceptors.
-
Heterocyclic Rings: The structure is built upon two heterocyclic rings: a piperidine and a pyridazine ring. These rings, particularly the nitrogen-containing pyridazine, contribute to the molecule's overall polarity.
-
Moderate Lipophilicity: The chloropyridazine and piperidine rings also provide a degree of nonpolar surface area, giving the molecule a somewhat balanced, moderately polar character.
These features suggest that the molecule will favor polar solvents, especially those that can participate in hydrogen bonding.[1]
Q2: Why is my compound showing poor solubility in non-polar solvents like hexane or toluene?
A2: This is expected based on the "like dissolves like" principle.[2] Non-polar solvents lack the ability to form the strong dipole-dipole interactions and hydrogen bonds necessary to overcome the strong intermolecular forces (especially hydrogen bonds) between molecules of this compound in its solid, crystalline state. The energy gained by solvating the molecule in a non-polar solvent is insufficient to break apart its crystal lattice, resulting in poor solubility.
Q3: What is the expected solubility of this compound in common laboratory solvents?
A3: While extensive quantitative data for this specific compound is not widely published, we can predict its solubility based on its structure and data from similar molecules.[3][4] The compound is expected to exhibit the highest solubility in polar aprotic and polar protic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Reasoning |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong dipole moments effectively solvate the polar regions of the molecule.[5][6] |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and nitrogen groups.[2] |
| "Borderline" Aprotic | THF, Dichloromethane (DCM) | Moderate to Low | Lower polarity and inability to hydrogen bond limit their effectiveness.[2] |
| Non-Polar | Toluene, Hexane | Very Low / Insoluble | Lack of favorable intermolecular interactions to break the solute's crystal lattice.[5] |
Section 2: Troubleshooting Common Experimental Scenarios
This section addresses specific problems you might face in the lab and provides actionable solutions.
Q4: I need to set up a reaction in Dichloromethane (DCM), but my compound won't dissolve. What are my options?
A4: This is a common challenge when a reaction requires a less polar solvent than the starting material prefers. Here is a systematic approach to address this issue:
Caption: Decision workflow for handling insolubility in a reaction solvent.
Detailed Explanation:
-
Co-Solvency: The addition of a small amount of a strong, polar aprotic solvent like DMSO or DMF can dramatically increase solubility without significantly changing the overall reaction medium.[7] This is often the most effective first step.
-
Heating: Increasing the temperature provides the kinetic energy needed to help break the crystal lattice and favor dissolution. Proceed with caution, as DCM has a low boiling point (39.6 °C).
-
Alternative Solvents: Sometimes, the best approach is to re-evaluate the solvent choice.[8] A solvent screen with alternatives like THF or acetonitrile might reveal a better medium for both solubility and reactivity.
-
Slurry Conditions: If the compound remains insoluble, the reaction can sometimes be run as a slurry (a suspension of the solid in the liquid). This is less ideal as reaction rates can be slow and unpredictable, but it can be a viable option if other methods fail.
Q5: I am preparing a sample for NMR analysis and it is insoluble in Chloroform-d (CDCl₃). What should I do?
A5: Insoluble particles in an NMR tube will lead to poor shimming, broad peaks, and an uninterpretable spectrum.[9] Never run an NMR on a cloudy or suspended sample.
Recommended Troubleshooting Protocol:
Caption: Systematic solvent selection for NMR analysis.
Step-by-Step Guide:
-
Switch to a More Polar Solvent: The most straightforward solution is to use a more polar deuterated solvent.[10]
-
Acetone-d₆: A good second choice after CDCl₃, as it dissolves a wider range of moderately polar compounds.
-
Methanol-d₄ (CD₃OD): An excellent choice for polar, hydrogen-bonding compounds. Be aware that the hydroxyl proton of your compound will exchange with the deuterium of the solvent, causing the -OH peak to disappear or broaden significantly.[10]
-
DMSO-d₆: This is the strongest common deuterated solvent and will dissolve most polar organic molecules.[11] However, it is non-volatile, making sample recovery difficult. Its residual water peak can also be prominent.
-
-
Use a Co-Solvent: If you must use CDCl₃ (for example, to compare with literature data), you can try to add a few drops of DMSO-d₆ to your CDCl₃ sample. This can sometimes be enough to achieve solubility while keeping the bulk solvent as CDCl₃.
Q6: How can I improve the dissolution rate to prepare a stock solution in DMSO?
A6: Even in a good solvent like DMSO, highly crystalline compounds can dissolve slowly. Physical methods can be employed to accelerate this process.[12]
Protocol for Accelerated Dissolution:
-
Weigh the Compound: Accurately weigh your this compound into a clean, dry vial.
-
Add Solvent: Add the calculated volume of DMSO to reach your target concentration.
-
Vortex: Vigorously mix the sample using a vortex mixer for 30-60 seconds.
-
Sonicate: Place the vial in a bath sonicator for 5-15 minutes. Sonication uses high-frequency sound waves to create and collapse microscopic bubbles, which generates localized energy that helps break apart solid particles and enhance dissolution.[9]
-
Gentle Warming: If the compound is still not fully dissolved, warm the solution to 30-50°C in a water bath or on a heat block with stirring. Most organic compounds exhibit increased solubility at higher temperatures.[13]
-
Inspect: Visually inspect the solution against a bright light to ensure no solid particles remain before use.
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol allows you to quickly determine the best solvent for your compound using a minimal amount of material.
Materials:
-
This compound
-
Selection of solvents (e.g., DCM, THF, Acetonitrile, Methanol, DMSO)
-
Small glass vials (e.g., 1-dram vials)
-
Micropipettes or syringes
-
Vortex mixer
Procedure:
-
Preparation: Weigh approximately 1-2 mg of the compound into separate, labeled vials.
-
Solvent Addition: Add a small, known volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Agitation: Cap the vial and vortex vigorously for 30 seconds.
-
Observation: Observe the vial.
-
If the solid is completely dissolved, the compound is soluble at >10-20 mg/mL in that solvent.
-
If the solid remains, proceed to the next step.
-
-
Incremental Addition: Continue adding the solvent in 100 µL increments, vortexing after each addition, until the solid dissolves or a total volume of 1 mL is reached.
-
Record Results: Record the approximate solubility in mg/mL for each solvent tested. For example, if 2 mg of compound dissolved after adding a total of 400 µL (0.4 mL), the solubility is approximately 5 mg/mL.
-
Repeat: Repeat steps 2-6 for each solvent you wish to test.
References
-
Anonymous. (2016, October 5). How are solvents chosen in organic reactions? Chemistry Stack Exchange. [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Anonymous. (2018, November 7). Is there a guide to selecting solvents for synthesis? Reddit. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Anonymous. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]
-
ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?[Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Anonymous. (n.d.). Notes on NMR Solvents. [Link]
-
Anonymous. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Pyridazinyl Piperidine Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazinyl piperidine derivatives. The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds, but its success is highly sensitive to reaction parameters, especially temperature.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered when optimizing the temperature for this crucial coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a pyridazinyl piperidine Buchwald-Hartwig coupling reaction?
A typical starting point for these reactions is between 80°C and 110°C.[3][4][5] This temperature range is often sufficient to overcome the activation energy for the catalytic cycle, which includes oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] However, the optimal temperature is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used. For instance, reactions employing weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures than those using strong bases like sodium tert-butoxide (NaOtBu).[3][5][6]
Q2: Why is temperature such a critical parameter in this reaction?
Temperature directly influences several key aspects of the reaction:
-
Reaction Rate: According to the Arrhenius equation, higher temperatures increase the rate of reaction, leading to shorter reaction times.[7][8] This is often necessary to drive the coupling of less reactive substrates, such as aryl chlorides.[6]
-
Catalyst Activity and Stability: The active Pd(0) catalyst is formed in situ and its stability is temperature-dependent.[3] Excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black, which reduces catalytic activity and lowers the yield.[9]
-
Solubility: The solubility of reactants, and particularly inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), increases with temperature.[3] Poor solubility can hinder the reaction, making temperature optimization crucial for achieving a homogeneous and efficient reaction mixture.[3][10]
-
Side Reactions: Higher temperatures can promote undesired side reactions, such as hydrodehalogenation (where the halide on the pyridazine is replaced by a hydrogen) or catalyst-inhibiting pathways.[11][12][13] The pyridazine nitrogen itself can coordinate to the palladium center, potentially deactivating the catalyst, an effect that can be exacerbated by temperature.[11][13]
Q3: Can I use microwave irradiation to optimize the temperature?
Absolutely. Microwave-assisted synthesis is a powerful tool for rapidly screening reaction conditions and often leads to significantly reduced reaction times and improved yields.[4][14][15] Microwave heating allows for rapid and uniform heating of the reaction mixture to temperatures that might be difficult to achieve with a conventional oil bath.[16] It's not uncommon for microwave protocols to reach temperatures of 150°C for short durations (e.g., 10-30 minutes) to drive the reaction to completion.[4][14]
Troubleshooting Guide: Low Yield & Incomplete Conversion
This section addresses the most common issue—low yield of the desired pyridazinyl piperidine product—by breaking it down into specific symptoms and providing a logical, step-by-step troubleshooting process.
Problem 1: Reaction is sluggish or stalls, with significant starting material remaining.
Q: My reaction at 80°C is very slow. Should I simply increase the temperature to 110°C or higher?
A: While increasing the temperature is a valid strategy, it should be done systematically. A sudden, large increase in temperature can lead to catalyst decomposition and the formation of byproducts.[9] Before raising the temperature, consider the entire system.
Causality & Recommended Workflow:
The issue could be insufficient thermal energy, but it could also stem from a suboptimal choice of base or solvent for the chosen temperature.
-
Evaluate the Base-Solvent System: Strong bases like NaOtBu are highly effective but can also promote side reactions at elevated temperatures.[10] Weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred for substrates with sensitive functional groups but may require higher temperatures to be effective.[6] The solubility of these inorganic bases is critical; solvents like toluene, dioxane, or DMF are commonly used to ensure all components are sufficiently dissolved at the reaction temperature.[10] Avoid solvents like acetonitrile or pyridine, which can inhibit the palladium catalyst.[3]
-
Perform a Temperature Screen: Instead of a single jump, screen a range of temperatures. Small-scale parallel experiments are ideal for this. This will help you identify the "sweet spot" where the reaction rate is maximized before catalyst degradation becomes a significant issue.
Experimental Protocol: Temperature Screening
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 80 °C | 100 °C | 120 °C |
| Time | 12 h | 12 h | 12 h |
| Monitoring | UPLC-MS at 2h, 6h, 12h | UPLC-MS at 1h, 4h, 12h | UPLC-MS at 1h, 3h, 12h |
This structured approach provides clear data on how temperature affects both the rate of product formation and the emergence of impurities.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} Caption: Troubleshooting workflow for low conversion.
Problem 2: The starting material is consumed, but the yield of the desired product is low, and multiple side products are observed.
Q: My LC-MS shows that my starting aryl halide is gone, but I have a low yield of the target molecule and see significant peaks for hydrodehalogenation and biaryl homocoupling. What's happening?
A: This is a classic sign that the reaction temperature is too high for your specific catalyst system, leading to undesired reaction pathways that compete with your desired C-N coupling.
Causality & Recommended Workflow:
At elevated temperatures, the catalytic cycle can be disrupted. Instead of reductive elimination to form the C-N bond, competing side reactions can become dominant.[17]
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be exacerbated by impurities or certain bases at high temperatures.[12][17]
-
Catalyst Decomposition: As mentioned, high heat can cause the palladium catalyst to precipitate out of the solution as inactive palladium black, effectively stopping the reaction.[9]
Step-by-Step Mitigation Strategy:
-
Lower the Reaction Temperature: This is the most direct way to disfavor these side reactions. If you were running the reaction at 110°C, try reducing it to 90-100°C. The reaction may require a longer time, but the improved selectivity will likely lead to a higher isolated yield.
-
Check Your Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired reductive elimination step.[6] For electron-rich heteroaromatics like pyridazines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often necessary to ensure the C-N bond formation outcompetes side reactions.[6][12] An inappropriate ligand may be less stable at high temperatures, contributing to the problem.
-
Ensure an Inert Atmosphere: Oxygen can degrade the catalyst. Ensure your reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[6]
Summary Table: Temperature Effects and Solutions
| Symptom | Likely Cause(s) at Temperature Extreme | Primary Solution | Secondary Actions |
| No Reaction / Stalled | Temperature too low; insufficient activation energy. Poor solubility of base. | Systematically increase temperature (e.g., in 10-20°C increments). | Ensure appropriate solvent for base solubility (Toluene, Dioxane). Consider a stronger base if compatible. |
| Low Yield, High Impurities | Temperature too high; catalyst decomposition, hydrodehalogenation, or other side reactions. | Decrease temperature by 10-20°C and increase reaction time. | Verify ligand stability and suitability for the substrate. Ensure rigorous inert atmosphere. |
| Reaction Works but is Slow | Temperature is suboptimal; reaction rate is kinetically limited. | Consider microwave heating for rapid optimization and rate acceleration.[14][15] | Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). |
| Inconsistent Results | Poor heat transfer in scale-up; localized overheating. | Ensure efficient stirring. For larger scales, switch from oil bath to a heating mantle with a thermocouple for better control. | Re-optimize temperature at the new scale. |
By adopting a systematic and mechanistically informed approach to temperature optimization, you can overcome common hurdles in pyridazinyl piperidine coupling, leading to higher yields, cleaner reaction profiles, and more robust and scalable synthetic routes.
References
-
Chen, Y.-T., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(15), 5861. [Link]
-
Chen, Y.-T., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
Bramsiepe, S., & Grote, T. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2023, January 2). YouTube. Retrieved February 12, 2026, from [Link]
-
Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(51), 12559-12579. [Link]
-
Temperature effect on coupling reaction. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24). [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12259-12272. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Bari, S., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Molecules, 25(21), 5133. [Link]
-
Wojnicki, M., Fitzner, K., & Luty-Błocho, M. (2016). Kinetic studies of nucleation and growth of palladium nanoparticles. Journal of Colloid and Interface Science, 465, 190-199. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Sóvágó, I., et al. (2001). Thermodynamic, kinetic and structural studies on the ternary palladium(II) complexes of thioether ligands. Journal of Inorganic Biochemistry, 86(2-3), 225. [Link]
-
Troubleshooting a C–N Coupling Reaction. (2023, January 26). Reddit. Retrieved February 12, 2026, from [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4569-4572. [Link]
-
Predicting success in Cu-catalyzed C–N coupling reactions using data science. (2021). Nature Communications, 12(1), 5345. [Link]
-
Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. (2008). Journal of Chemical Theory and Computation, 4(10), 1686-1698. [Link]
-
Shraydeh, B. F. (1987). Kinetic Study of the Complexation of Palladium (II) With 2-(5-Bromo-2-Pyridylazo)-5-Diethylaminophenol. An-Najah University Journal for Research - A (Natural Sciences), 4(1), 12-19. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(8), 1436-1473. [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (1994). International Journal of Peptide and Protein Research, 43(2), 163-172. [Link]
-
Ga-catalyzed temperature-dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand. (2021). Chemistry – A European Journal, 27(54), 13543-13550. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. (2016). ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. visitka.narod.ru [visitka.narod.ru]
- 17. pdf.benchchem.com [pdf.benchchem.com]
preventing homocoupling in chloropyridazine substitution reactions
Technical Support Center: Chloropyridazine Substitution Reactions
A Senior Application Scientist's Guide to Preventing Homocoupling
Welcome to the technical support center for palladium-catalyzed substitution reactions on chloropyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these crucial C-C and C-N bond-forming reactions. Chloropyridazines are valuable synthons in drug discovery, but their successful functionalization is often plagued by the formation of homocoupled byproducts.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and, most importantly, prevent unwanted homocoupling, thereby maximizing the yield and purity of your desired product.
Troubleshooting Guide: A Decision-Making Workflow for Homocoupling Issues
Significant homocoupling is a clear indicator that a competing and undesired catalytic cycle is outcompeting your desired cross-coupling pathway. This workflow will guide you through the most critical variables to investigate.
Workflow Diagram: Diagnosing and Mitigating Homocoupling
Caption: Troubleshooting decision tree for mitigating homocoupling.
Frequently Asked Questions (FAQs) & In-Depth Explanations
Q1: I'm seeing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the primary cause?
A1: The most common cause of boronic acid homocoupling is the presence of oxygen in your reaction.[1][2][3] Oxygen can participate in a palladium(II)-mediated catalytic cycle that is separate from the desired cross-coupling cycle.
Mechanistic Insight:
-
Oxidation: If your active Pd(0) catalyst is oxidized to Pd(II) by trace oxygen, it can no longer undergo oxidative addition with your chloropyridazine.
-
Undesired Transmetalation: This "free" Pd(II) species can then undergo two successive transmetalations with your boronic acid.
-
Homocoupling: Reductive elimination from the resulting diarylpalladium(II) complex yields the homocoupled biaryl byproduct and regenerates Pd(0), which can unfortunately continue this undesired cycle.
A secondary pathway, particularly with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[4][5]
Core Solution: The most critical first step is to ensure your reaction is performed under a strictly inert atmosphere.[6] This involves:
-
Solvent Degassing: Vigorously sparging your solvent with argon or nitrogen for at least 30 minutes prior to use is essential.[7]
-
Inert Gas Blanket: Performing the reaction under a positive pressure of argon or nitrogen.
-
Reagent Purity: Using fresh, high-purity boronic acid.
Q2: My Buchwald-Hartwig amination is giving me hydrodehalogenation of the chloropyridazine instead of the desired amine product. Is this related to homocoupling?
A2: While not homocoupling, hydrodehalogenation (the replacement of -Cl with -H) is a related and common side reaction in C-N couplings. It arises from a failure of the final reductive elimination step to proceed efficiently.[8][9]
Mechanistic Insight: After the palladium-amido complex is formed, it should ideally undergo reductive elimination to form the C-N bond. However, if this step is slow, a competing pathway, β-hydride elimination, can occur if the amine coupling partner has a β-hydrogen. This side reaction forms an imine and a palladium-hydride species, which can then reductively eliminate to give the hydrodehalogenated pyridazine.[9]
Core Solution: The key is to promote the rate of C-N reductive elimination relative to competing pathways.
-
Ligand Choice: Use sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos, XPhos, or SPhos). The steric bulk of these ligands forces the aryl and amino groups into close proximity on the palladium center, accelerating the desired reductive elimination.[4][10]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like NaOtBu or LHMDS is often required, but its purity is paramount. Water or hydroxide impurities can lead to catalyst deactivation and promote side reactions.[8]
Q3: How does the choice of ligand specifically help prevent homocoupling?
A3: The ligand is arguably the most important variable you can adjust. Its role is to modulate the electronic properties and steric environment of the palladium center to favor the desired cross-coupling cycle.[10]
Key Principles:
-
Accelerating Oxidative Addition: Electron-rich ligands (e.g., those with alkyl or alkoxy substituents) increase the electron density on the Pd(0) center.[10] This makes the palladium more nucleophilic and accelerates the rate-limiting oxidative addition step with the electron-deficient chloropyridazine. A faster oxidative addition means the Pd(0) catalyst spends less time idle, where it could be susceptible to oxidation and entering a homocoupling cycle.
-
Promoting Reductive Elimination: Sterically demanding ligands facilitate the final reductive elimination step, which forms the product.[11][10] By speeding up this step, the lifetime of intermediates that could lead to side reactions is minimized.
-
Stabilizing the Catalyst: A good ligand stabilizes the active Pd(0) species, preventing its decomposition into palladium black or its oxidation to Pd(II).
| Ligand Type | Typical Application | Effect on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Older methodologies | Often insufficient; can lead to slow reductive elimination. |
| Bidentate Phosphines (e.g., dppf) | Suzuki Couplings | Can be effective, but may inhibit reactions requiring ligand dissociation. |
| Bulky Biaryl Monophosphines (e.g., SPhos, XPhos, RuPhos) | Modern Suzuki & Buchwald-Hartwig | Highly Recommended. Excellent at accelerating key steps and suppressing side reactions.[4][11] |
| N-Heterocyclic Carbenes (NHCs) | Suzuki Couplings | Strong σ-donors that create highly active catalysts; very effective for challenging substrates.[12] |
Q4: Can the base or solvent choice influence the formation of homocoupling byproducts?
A4: Absolutely. The base and solvent create the environment in which the catalyst operates and can have a profound impact.[13]
-
Role of the Base:
-
Suzuki-Miyaura: The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[12] However, a base that is too strong or has poor solubility can lead to side reactions like boronic acid degradation. Screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.
-
Buchwald-Hartwig: A strong base (e.g., NaOtBu) is needed to deprotonate the amine. The quality is critical; ensure it is anhydrous.[8]
-
-
Role of the Solvent:
-
The solvent must solubilize all components of the reaction. Poor solubility of the base, for instance, can stall the reaction.[8]
-
Polar aprotic solvents like dioxane, toluene, or DMF are common.[14] Protic solvents can interfere with the catalyst and reagents, for example by promoting protodeboronation of the boronic acid, a major side reaction that competes with the desired coupling.[2][15][16]
-
Validated Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-dichloropyridazine
This protocol is optimized to minimize homocoupling of the boronic acid partner.
Objective: To synthesize 3-chloro-6-phenylpyridazine with minimal formation of biphenyl.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (149 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (134 mg, 1.1 mmol, 1.1 equiv), and finely powdered potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv).
-
Causality Note: Using a slight excess of the boronic acid can help drive the reaction to completion. Finely powdered base ensures a large surface area and better reactivity.
-
-
Inert Atmosphere Establishment:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas.
-
Repeat this vacuum-argon cycle a total of three times to ensure a completely inert atmosphere.[4]
-
Causality Note: This is the single most critical step to prevent oxygen-mediated homocoupling.[7][1]
-
-
Solvent and Catalyst Addition:
-
Add 5 mL of previously degassed 1,4-dioxane via syringe.
-
In a separate vial, weigh SPhos (8.2 mg, 0.02 mmol, 2 mol%) and Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and briefly purge with argon. Add 1 mL of degassed dioxane to form the precatalyst.
-
Causality Note: SPhos is a bulky, electron-rich ligand designed to promote rapid oxidative addition and reductive elimination, outcompeting homocoupling pathways.[4] Pre-mixing the catalyst and ligand can aid in the formation of the active species.
-
-
Reaction Execution:
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS every hour. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
References
-
Kirschhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: Mechanism of the boron reagent activation step. Royal Society of Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Bickelhaupt, F. M., & van der Lubbe, S. C. C. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
-
Linshang Chemical Workshop. (2024). Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China. Linshang Chemical Workshop. [Link]
-
C. J. Smith, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
LibreTexts Chemistry. (2021). Structural and Solvent Effects in S_N Reactions. Chemistry LibreTexts. [Link]
-
LibreTexts Chemistry. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Separation of Regioisomers in Pyridazine Substitution Reactions
Welcome to the technical support center dedicated to one of the more persistent challenges in synthetic chemistry: the separation of regioisomers resulting from substitution reactions on the pyridazine scaffold. The unique electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, often lead to the formation of multiple positional isomers during functionalization.[1][2][3][4] Due to their similar physicochemical properties, separating these regioisomers can be a significant bottleneck in discovery chemistry and drug development.
This guide is designed to provide you, our fellow researchers and chemists, with practical, field-tested solutions and in-depth troubleshooting strategies. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and hurdles encountered during the separation of pyridazine regioisomers.
Q1: Why is the separation of pyridazine regioisomers notoriously difficult?
A: The difficulty stems from the high degree of similarity between the regioisomers. They possess the same molecular weight and formula, and often have very similar polarities, boiling points, and three-dimensional shapes. This results in nearly identical interactions with common separation media, such as silica gel in chromatography, leading to co-elution or overlapping spots on a TLC plate.[5][6][7][8]
Q2: How can I definitively confirm that my single chromatographic peak or spot is actually a mixture of regioisomers?
A: Relying on a single analytical technique can be misleading. A multi-faceted approach is essential for confirmation:
-
High-Resolution NMR Spectroscopy: This is the most powerful tool. Acquire high-resolution ¹H and ¹³C NMR spectra. The presence of more signals than expected for a single isomer is a clear indication of a mixture. For intractable cases, 2D NMR techniques like HSQC, HMBC, and especially NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations that help differentiate and assign the structures of the different regioisomers.[9][10][11]
-
Chromatographic Peak Shape Analysis: In both GC and HPLC, look for subtle peak asymmetries. Peaks that are not perfectly Gaussian, exhibiting "shoulders" or excessive tailing, are often indicative of co-eluting species.[5]
-
Mass Spectrometry (MS) with a Diode Array Detector (DAD) in HPLC: If using HPLC-MS, a DAD can perform a peak purity analysis by comparing UV-Vis spectra across the peak. A non-uniform spectrum suggests multiple components. While the mass spectra of regioisomers are often very similar, slight differences in fragmentation patterns can sometimes be observed.[5][11]
Q3: My regioisomers are inseparable on a standard silica gel column. What is the first and most critical parameter I should adjust?
A: Before abandoning column chromatography, a systematic optimization of the mobile phase is the most crucial first step. The goal is to exploit subtle differences in polarity between the isomers. Instead of large, incremental changes in solvent polarity, employ a shallow gradient . A very slow, gradual increase in the polar component of your mobile phase (e.g., from 5% to 20% ethyl acetate in hexane over many column volumes) can often resolve closely eluting compounds that appear as a single spot in a standard elution.[5][7]
Q4: Can I use crystallization to separate my pyridazine regioisomers?
A: Yes, crystallization can be a highly effective and scalable method, provided the regioisomers exhibit different solubilities in a given solvent system or have different crystal packing efficiencies.[12] This method is particularly advantageous as it can sometimes yield highly pure material without the need for chromatography. Techniques like fractional crystallization, where a solution is slowly cooled to allow the less soluble isomer to crystallize first, are common.[6][13]
In-Depth Troubleshooting Guides
For those who have attempted the basics and are still facing challenges, these guides offer more advanced strategies.
Guide 1: Advanced Chromatographic Strategies
When standard silica gel chromatography fails, it's time to alter the fundamental interactions governing the separation.
-
Problem: Persistent co-elution on normal-phase (silica gel, alumina).
-
Causality: The interactions between your basic pyridazine nitrogens and the acidic silanol groups (Si-OH) on the silica surface can cause significant peak tailing, masking any potential separation.[14] The overall polarity of the isomers may also be too similar for silica to differentiate.
-
Solutions:
-
Mobile Phase Modifiers: To improve peak shape and potentially reveal a separation, deactivate the acidic silica surface. Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to your mobile phase. This competitively binds to the silanol groups, preventing your pyridazine from "sticking" and allowing for sharper, more symmetrical peaks.[8][14]
-
Switching the Stationary Phase: If modifying the mobile phase is insufficient, change the stationary phase to introduce different separation mechanisms.
-
Reverse-Phase (C18): This is the most common alternative. Separation is based on hydrophobicity rather than polarity. Subtle differences in the isomers' structures can lead to different interactions with the C18 alkyl chains. Preparative HPLC is a powerful tool here.[15][16]
-
Alternative Phases: Consider columns packed with cyano (CN) or phenyl-hexyl stationary phases. These offer different selectivity through dipole-dipole and π-π interactions, respectively, which can be highly effective for aromatic heterocycles like pyridazines.[7][14]
-
-
-
Data-Driven Approach to Mobile Phase Selection for Silica Gel Columns
Solvent System (v/v) Typical Analytes & Rationale Hexane / Ethyl Acetate Workhorse System. Excellent for moderately polar compounds. A shallow gradient is highly effective. Dichloromethane / Methanol For More Polar Compounds. Use when compounds are not moving from the baseline in Hex/EtOAc. Add TEA to reduce tailing. | Toluene / Acetone | Alternative Selectivity. The aromaticity of toluene can introduce different π-π interactions compared to hexane, sometimes improving separation. |
Guide 2: Mastering Crystallization for Isomer Separation
-
Problem: Both regioisomers either remain in solution or crash out together (co-crystallize).
-
Causality: The solvent system is not adequately differentiating the solubility of the two isomers. Rapid changes in conditions (e.g., crash cooling) do not allow for the thermodynamic preference of a single isomer's crystal lattice to form.
-
Solutions:
-
Systematic Solvent Screening: The key to successful crystallization is finding the "Goldilocks" solvent—one where the desired isomer has low solubility at a cold temperature, while the undesired isomer remains soluble. Screen a range of solvents with varying polarities.
-
The Power of Seeding: This is the most reliable way to induce selective crystallization.[12][13] Add a single, pure crystal of the desired isomer (the "seed") to a supersaturated solution. The seed provides a template, encouraging only molecules of that same isomer to deposit onto the crystal lattice.
-
Controlled Cooling & Anti-Solvent Addition: Avoid placing your flask directly in an ice bath. Slow, controlled cooling (e.g., allowing the flask to cool to room temperature overnight, then moving it to a 4°C refrigerator) is critical.[12] Alternatively, slowly add an "anti-solvent" (a solvent in which your compound is insoluble) to a solution of your mixture until it becomes turbid, then allow it to stand. This gradually lowers the solubility of the system, often allowing the less soluble isomer to crystallize selectively.
-
Diagrams and Workflows
Logical Flow for Separation Strategy
Caption: A decision tree for selecting and troubleshooting a separation strategy.
Mechanism: Origin of Regioisomers
Caption: Simplified mechanism showing how nucleophilic attack at different positions leads to regioisomers.
Experimental Protocols
Protocol 1: Step-by-Step Guide to Fractional Crystallization with Seeding
-
Prepare a Saturated Solution: In a clean flask, dissolve the mixture of regioisomers in a minimum amount of a suitable hot solvent. The goal is to create a solution that is saturated at the elevated temperature.
-
Induce Supersaturation: Allow the solution to cool slowly and undisturbed towards room temperature. The solution is now supersaturated.
-
Seeding: Add one or two small, pure seed crystals of the desired regioisomer. Do not stir vigorously; a gentle swirl is sufficient.
-
Slow Crystallization: Cover the flask and leave it undisturbed at room temperature for several hours or overnight. For less soluble compounds, subsequent slow cooling in a refrigerator (4°C) can be beneficial.
-
Isolation: Collect the crystals that have formed via vacuum filtration.
-
Wash and Dry: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the soluble isomer. Dry the crystals under vacuum.
-
Analyze Purity: Check the purity of the isolated crystals and the composition of the mother liquor by TLC, LCMS, or NMR to assess the efficiency of the separation.
References
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. 17
-
Synthesis of pyridazines. Organic Chemistry Portal. 18
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC.
-
Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.
-
a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses.
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
-
Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide. Benchchem.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
-
Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry.
-
How to separate these regioisomers? : r/OrganicChemistry. Reddit.
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications.
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
-
Addressing challenges in the characterization of complex pyrazine derivatives. Benchchem.
-
Product Class 8: Pyridazines. Science of Synthesis.
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW).* Journal of Chemical Technology and Metallurgy.
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI.
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
-
Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board.
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry. Reddit.
-
Technical Support Center: Refinement of Crystallization Methods for Isomer Separation. Benchchem.
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. ACS Publications.
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate.
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
-
Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. PMC.
-
(PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate.
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
-
Easy purification of isomers with prepacked glass columns. Chromatography Today.
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
Sources
- 1. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Pyridazine synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will dissect the molecule's structure to predict its spectral features, compare it with a key structural isomer, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, to highlight the diagnostic power of NMR, and provide a robust experimental protocol for data acquisition.
The Imperative of Structural Verification in Heterocyclic Chemistry
In the synthesis of complex molecules for pharmaceutical research, unambiguous structural confirmation is paramount. Heterocyclic compounds, which form the backbone of a vast number of therapeutic agents, often present unique challenges in characterization due to their complex electronic environments and potential for isomerism.[1][2] ¹H NMR spectroscopy serves as a cornerstone technique for elucidating the precise connectivity and stereochemistry of such molecules.[3][4]
This guide uses this compound as a case study to demonstrate a logical, first-principles approach to spectral interpretation, grounded in the foundational principles of chemical shift, spin-spin coupling, and integration.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first dissect the molecule into its constituent parts and identify all chemically non-equivalent protons.
Caption: Structure of this compound with proton labels.
The molecule comprises two key fragments:
-
6-Chloropyridazine Ring: This is an electron-deficient aromatic system. The two protons on this ring, Hc and Hd , are in distinct electronic environments and will appear as two separate signals.
-
Piperidin-3-ol Ring: This is a saturated heterocyclic ring. Due to the hydroxyl group at the C3 position, the molecule is asymmetric.
-
Ha: The single proton on the carbon bearing the hydroxyl group (C3).
-
Hb/Hb': The two protons on C2 and the two on C6 are chemically equivalent due to rapid chair-flipping at room temperature, but they are adjacent to the electron-withdrawing pyridazine ring. They are diastereotopic, but often appear as a complex multiplet. For simplicity, we will group the four protons at the 2 and 6 positions.
-
He/He' and Hf/Hf': The protons on C4 and C5 are diastereotopic due to the adjacent chiral center at C3. This means they are chemically non-equivalent and will have different chemical shifts and coupling patterns, leading to complex multiplets in the aliphatic region.
-
OH Proton: The hydroxyl proton's signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3]
-
Predicted ¹H NMR Spectrum and Interpretation
Based on established chemical shift ranges for similar structural motifs, we can predict the approximate appearance of the spectrum.[5][6][7]
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |
| Hd | 7.3 - 7.6 | Doublet (d) | 1H | Aromatic proton on the pyridazine ring, coupled to Hc.[8][9] |
| Hc | 6.9 - 7.2 | Doublet (d) | 1H | Aromatic proton on the pyridazine ring, coupled to Hd. Shifted slightly upfield relative to Hd.[8][9] |
| Ha (H3) | 3.8 - 4.2 | Multiplet (m) | 1H | Methine proton attached to the same carbon as the electronegative oxygen atom (deshielded). |
| Hb, Hb' (H2, H6) | 3.6 - 4.0 | Multiplet (m) | 4H | Protons alpha to the piperidine nitrogen, which is directly attached to the electron-withdrawing pyridazine ring, causing significant deshielding.[10] |
| He, He', Hf, Hf' (H4, H5) | 1.5 - 2.2 | Multiplet (m) | 4H | Aliphatic protons on the piperidine ring. They reside in a complex, shielded environment.[11][12] |
| OH | Variable (e.g., 2.0 - 5.0) | Broad Singlet (br s) | 1H | Exchangeable proton; its position and shape are highly variable. Often confirmed by D₂O exchange.[3] |
Comparative Analysis: The Power of Isomerism
To underscore the diagnostic capability of ¹H NMR, we compare the predicted spectrum of our target compound with its positional isomer, 1-(6-chloropyridazin-3-yl)piperidin-4-ol .
| Feature | This compound (Target) | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol (Isomer) | Reason for Difference |
| Symmetry | Asymmetric (Chiral center at C3) | Symmetric (Plane of symmetry through C4-OH and N) | The position of the hydroxyl group dictates the molecule's symmetry. |
| Pyridazine Signals | Two doublets (~7.4 ppm and ~7.0 ppm) | Two doublets (~7.4 ppm and ~7.0 ppm) | The aromatic portion of the molecule is identical. |
| Piperidine α-Protons (H2, H6) | One complex multiplet, integrating to 4H. | One multiplet, integrating to 4H. | Environment is broadly similar, deshielded by the pyridazine ring. |
| Piperidine β-Protons (H3, H5) | Two distinct sets of complex multiplets (4H total). | One multiplet, integrating to 4H. | In the 4-ol isomer, the protons at C3 and C5 are chemically equivalent due to symmetry. In the 3-ol, they are non-equivalent. |
| CH-OH Proton | Multiplet at ~3.8-4.2 ppm (1H). | Multiplet at ~3.8-4.2 ppm (1H). | The local electronic environment of the proton on the hydroxyl-bearing carbon is similar. |
| Number of Piperidine Signals | At least 4 distinct signals (H2/H6, H3, H4, H5). | 3 distinct signals (H2/H6, H3/H5, H4). | The higher symmetry of the 4-ol isomer results in fewer unique proton environments and a simpler spectrum. |
This comparison demonstrates that ¹H NMR can easily and definitively distinguish between these two isomers based on the symmetry and resulting complexity of the signals from the piperidine ring.
Standard Operating Protocol for ¹H NMR Spectrum Acquisition
To ensure high-quality, reproducible data, the following protocol should be implemented. This self-validating workflow includes necessary checks for instrument performance and sample integrity.
Caption: Standard workflow for NMR analysis from sample prep to structure confirmation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as residual solvent peaks must be known.[13]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-5 second relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
Analysis and Interpretation:
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Identify the chemical shift (δ) for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for all split signals.
-
Assign each signal to a specific set of protons in the molecule, using the principles outlined in Sections 2 and 3.
-
(Optional but Recommended) Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear, confirming its assignment.
-
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of complex heterocyclic molecules like this compound. By systematically analyzing the chemical shifts, integration, and coupling patterns, one can confidently assign every proton in the molecule. Furthermore, by comparing the spectrum to that of a close structural isomer, the technique's profound sensitivity to subtle changes in molecular symmetry and electronic environment is highlighted. The rigorous application of the described analytical workflow ensures data integrity and leads to unambiguous structural confirmation, a critical step in the drug development pipeline.
References
-
ResearchGate. "The NMR interpretations of some heterocyclic compounds which are..." Available at: [Link]
-
SpectraBase. "Chloropyrazine - Optional[1H NMR] - Chemical Shifts." Available at: [Link]
-
ResearchGate. "List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives." Available at: [Link]
-
PubMed. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Available at: [Link]
-
Modgraph. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Available at: [Link]
-
ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Available at: [Link]
-
PMC. "1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper." Available at: [Link]
-
University of Regensburg. "1H NMR Spectroscopy." Available at: [Link]
-
The Royal Society of Chemistry. "Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." Available at: [Link]
-
Chemistry LibreTexts. "6.6: ¹H NMR Spectra and Interpretation (Part I)." Available at: [Link]
-
Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts." Available at: [Link]
-
Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Available at: [Link]
-
PMC. "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents..." Available at: [Link]
-
PubChem. "6-Amino-3-chloropyridazine." Available at: [Link]
-
EPFL. "NMR Chemical Shifts of Trace Impurities..." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. epfl.ch [epfl.ch]
A Comparative Guide to HPLC Method Development for the Purity of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
This guide provides an in-depth, experience-driven walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol. We will navigate the complexities presented by the molecule's structure, including its polarity, ionizable nature, and inherent chirality, to establish a scientifically sound, stability-indicating analytical method. This document moves beyond a simple recitation of steps to explain the critical thinking and scientific rationale behind each decision in the method development workflow.
Understanding the Analyte: The Key to a Successful Method
This compound is a heterocyclic compound featuring a chloropyridazine ring linked to a piperidinol ring. From an analytical perspective, this structure presents several challenges:
-
Polarity and Ionization: The molecule contains multiple nitrogen atoms (pyridazine and piperidine rings) that are basic and can be protonated depending on the mobile phase pH. The hydroxyl group on the piperidine ring also contributes to its overall polarity. This makes retention on traditional reversed-phase (RP) columns challenging without careful mobile phase control.[1][2]
-
Chirality: The hydroxyl-substituted carbon on the piperidine ring is a stereocenter, meaning the molecule exists as a pair of enantiomers. Regulatory bodies often require the quantification of individual enantiomers, as they can exhibit different pharmacological and toxicological profiles.[3][4]
-
UV Chromophore: The pyridazine ring provides a suitable chromophore for UV detection, which is the most common detection mode in HPLC for purity analysis.
| Physicochemical Property | Estimated Value/Characteristic | Implication for HPLC Method Development |
| Structure | ![]() | Combination of aromatic and saturated heterocyclic rings. |
| LogP (calculated) | ~1.5 - 2.0 | Moderately polar; may require mobile phases with a higher aqueous content for retention in RP-HPLC. |
| pKa (calculated) | ~4.5-5.5 (pyridazine N), ~8.5-9.5 (piperidine N) | The molecule's charge state is highly dependent on pH. Mobile phase pH will be a critical parameter for controlling retention and peak shape. |
| Stereocenter | C3 of the piperidinol ring | A chiral separation method is necessary to resolve and quantify the enantiomers. |
The Method Development Workflow: A Strategic Approach
A successful method development strategy is systematic. It begins with broad screening to identify promising conditions and progresses to fine-tuning for optimal performance. Our overall strategy is visualized below.
Caption: Overall workflow for HPLC method development.
Part A: Developing the Achiral, Stability-Indicating Purity Method
The primary goal here is to separate the main compound from all potential process-related impurities and degradation products.
Experimental Protocol 1: Stationary Phase and Mobile Phase Screening
Rationale: Reversed-phase chromatography is the most widely used mode in pharmaceutical analysis due to its versatility and robustness.[5] The initial screening aims to find the best combination of stationary phase and organic modifier that provides adequate retention and selectivity for the target analyte and its likely impurities. We compare a standard C18 column, which is a general-purpose choice, with a Phenyl-Hexyl column that can offer alternative selectivity for aromatic compounds through π-π interactions.
Methodology:
-
Columns:
-
Alternative 1: C18, 150 x 4.6 mm, 3.5 µm
-
Alternative 2: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Gradient: 5% to 95% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample: this compound at 0.5 mg/mL in 50:50 Water:ACN
Comparative Data Analysis:
| Stationary Phase | Organic Modifier | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) | Scientist's Remarks |
| C18 | Acetonitrile | 6.8 | 1.3 | 8500 | Good retention and efficiency. Peak shape is acceptable. A solid starting point. |
| C18 | Methanol | 8.2 | 1.5 | 7200 | Increased retention but worse peak tailing and lower efficiency. ACN is the better choice. |
| Phenyl-Hexyl | Acetonitrile | 7.5 | 1.1 | 9200 | Slightly more retention than C18 with a superior peak shape. The π-π interactions likely contribute positively. This is the preferred column to move forward with. |
Experimental Protocol 2: Forced Degradation Studies
Rationale: A crucial step in pharmaceutical method development is ensuring the method is "stability-indicating." This is mandated by regulatory bodies like the ICH.[6][7] Forced degradation studies deliberately stress the drug substance to produce potential degradation products.[8][9] The analytical method must then prove it can separate these newly formed degradants from the intact parent compound.
Caption: Workflow for forced degradation studies.
Methodology:
-
Prepare separate solutions of the drug substance (~0.5 mg/mL).
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH, keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂, keep at room temperature for 6 hours.
-
Thermal: Store solid drug substance at 80 °C for 24 hours, then dissolve for analysis.
-
Photolytic: Expose solution to light in a photostability chamber (per ICH Q1B guidelines).
-
Analyze all stressed samples, along with an unstressed control, using the optimized Phenyl-Hexyl method. Use a photodiode array (PDA) detector to assess peak purity.
Summary of Forced Degradation Results:
| Stress Condition | % Degradation of Parent | Major Degradant Peaks (RT, min) | Peak Purity (Parent Peak) | Scientist's Remarks |
| Control (Unstressed) | < 0.1% | - | Pass | Stable at baseline. |
| Acid (0.1 M HCl) | 12.5% | 4.1, 5.3 | Pass | Significant degradation. Good resolution between parent and degradants. |
| Base (0.1 M NaOH) | 8.2% | 6.1 | Pass | One major degradant formed, well-separated. |
| Oxidative (3% H₂O₂) | 18.9% | 3.5, 9.1 | Pass | Most sensitive to oxidation. Method effectively resolves all peaks. |
| Thermal (80 °C) | 2.1% | 4.1 | Pass | Minor degradation, stable to heat. |
Part B: Developing the Chiral Separation Method
Rationale: The presence of a stereocenter necessitates a method to separate the two enantiomers. This is most efficiently achieved directly using a Chiral Stationary Phase (CSP).[11] The selection of a CSP is largely empirical, so a screening approach using columns with different chiral selectors is the most effective strategy.[3] Polysaccharide-based CSPs are exceptionally versatile and are a primary choice for screening.
Experimental Protocol 3: Chiral Stationary Phase Screening
Methodology:
-
Columns (CSPs):
-
Alternative 1: Immobilized Amylose-based CSP (e.g., Chiralpak IA)
-
Alternative 2: Immobilized Cellulose-based CSP (e.g., Chiralpak IB)
-
-
Mobile Phase Systems (Isocratic):
-
Normal Phase (NP): Hexane / Isopropanol (IPA) (80:20 v/v)
-
Polar Organic (PO): Methanol / Acetonitrile (50:50 v/v) with 0.1% diethylamine (DEA) as a basic additive to improve peak shape.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample: Racemic this compound at 0.5 mg/mL
Comparative Data Analysis:
| CSP Type | Mobile Phase System | Retention Times (k1, k2) | Resolution (Rs) | Scientist's Remarks |
| Amylose-based | Normal Phase | 2.5, 2.9 | 1.8 | Baseline separation achieved. A very promising result. |
| Amylose-based | Polar Organic | 1.1, 1.1 | 0.0 | No separation. The interaction mechanism is not effective in this mode. |
| Cellulose-based | Normal Phase | 3.8, 4.0 | 0.9 | Partial separation, but not sufficient for quantification. |
| Cellulose-based | Polar Organic | 1.5, 1.5 | 0.0 | No separation. |
Final Recommendations
This guide has detailed a systematic, dual-pathway approach to develop comprehensive HPLC methods for the purity assessment of this compound.
-
For Achiral Purity and Stability Testing: The recommended method utilizes a Phenyl-Hexyl stationary phase with a gradient of water (containing 10 mM ammonium acetate, pH 4.5) and acetonitrile . This method has been proven to be stability-indicating through rigorous forced degradation studies.
-
For Chiral (Enantiomeric) Purity: The recommended method employs an immobilized amylose-based Chiral Stationary Phase with an isocratic mobile phase of Hexane and Isopropanol . This provides excellent, baseline resolution of the two enantiomers.
By following this comparative and evidence-based approach, researchers and drug development professionals can confidently establish robust, reliable, and scientifically sound analytical methods suitable for regulatory submission.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degrad
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- HPLC Methods for analysis of Pyridine.
- HPLC Methods for analysis of 3-Aminopyridine.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Polar Compounds. SIELC Technologies.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Reversed Phase HPLC Columns. Phenomenex.
- Chiral HPLC Separ
- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
- Chiral Method Development Str
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC separation: str
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Forced Degradation Testing | SGS Italy [sgs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Technical Guide to the Mass Spectrometry Fragmentation Patterns of Chloropyridazinyl Piperidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of chloropyridazinyl piperidines, a scaffold present in several notable pharmaceutical agents. By dissecting the fragmentation pathways of this class of compounds, we aim to equip researchers with the knowledge to confidently identify and characterize these molecules in various experimental settings.
The Underpinnings of Fragmentation: A Tale of Two Rings
The fragmentation of chloropyridazinyl piperidines in a mass spectrometer is a complex interplay of the inherent chemical properties of the two core heterocyclic rings: the piperidine and the chloropyridazine moieties. Understanding their individual fragmentation tendencies is the first step toward deciphering the mass spectra of the combined scaffold.
The Piperidine Moiety: A Propensity for Alpha-Cleavage
The saturated piperidine ring, a ubiquitous feature in many pharmaceuticals, exhibits characteristic fragmentation patterns, primarily driven by the nitrogen atom.[1] Under Electron Ionization (EI), the ionization often occurs at the nitrogen, leading to a radical cation. The most favorable fragmentation pathway is typically α-cleavage , the scission of a carbon-carbon bond adjacent to the nitrogen. This results in the formation of a stable, resonance-stabilized iminium ion.[2] Ring fission, leading to various acyclic fragment ions, is also a common occurrence.[2]
In the gentler conditions of Electrospray Ionization (ESI), piperidine-containing compounds readily form protonated molecules, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on these precursor ions often reveal fragmentation pathways initiated by the protonated nitrogen, such as the neutral loss of small molecules.[1]
The Chloropyridazine Moiety: Ring Cleavage and Halogen Influence
The pyridazine ring, an aromatic diazine, displays its own set of fragmentation characteristics. Studies on pyridazine and its derivatives have shown that a common fragmentation pathway involves the loss of a nitrogen molecule (N₂) and hydrogen cyanide (HCN).[3] The presence of a chlorine substituent significantly influences the fragmentation. Chlorine-containing fragments are readily identifiable by their characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Furthermore, the chloro-substituent can direct cleavage events and participate in rearrangement reactions.
Case Study 1: The Fragmentation of Azelastine
Azelastine is an antihistamine that features a complex structure incorporating a chloropyridazinyl moiety fused to a phthalazinone system, which is in turn connected to a methyl-substituted azepane ring (a seven-membered analog of piperidine). While not a simple chloropyridazinyl piperidine, its fragmentation provides valuable insights.
Electrospray Ionization (ESI-MS/MS) of Azelastine
Under ESI conditions, Azelastine forms a protonated molecule [M+H]⁺ at m/z 382.2.[4] Collision-induced dissociation (CID) of this precursor ion yields a prominent product ion at m/z 112.2.[4] This significant fragmentation event can be rationalized by the cleavage of the bond connecting the azepane ring to the phthalazinone nitrogen, followed by a charge-driven fragmentation of the azepane ring itself.
Proposed Fragmentation Pathway of Azelastine (ESI-MS/MS)
Caption: Proposed ESI-MS/MS fragmentation of Azelastine.
Electron Ionization (EI-MS) of Azelastine
The EI mass spectrum of Azelastine reveals a different fragmentation pattern, indicative of the higher energy ionization process. A notable fragment is observed at m/z 298, which corresponds to the loss of the N-methylazepane moiety. Another significant fragment appears at m/z 87, which can be attributed to the dimethyl-propyl-amine cation, likely formed through a rearrangement and cleavage process.
Case Study 2: The Fragmentation of Bepotastine
Bepotastine is another prominent antihistamine that contains a 4-(chlorophenyl)(pyridin-2-yl)methoxy group attached to a piperidine ring, which is further substituted with a butanoic acid chain. This structure provides a clearer example of a substituted chloropyridazinyl piperidine, although in this case, it is a chlorophenylpyridine. The principles of fragmentation remain relevant.
Electrospray Ionization (ESI-MS/MS) of Bepotastine
In positive ion ESI-MS/MS, Bepotastine forms a protonated molecule [M+H]⁺ at m/z 389.[5] The major product ion is observed at m/z 167.[5] This fragmentation is likely initiated by the cleavage of the ether linkage, followed by fragmentation of the piperidine ring.
Proposed Fragmentation Pathway of Bepotastine (ESI-MS/MS)
Caption: Proposed ESI-MS/MS fragmentation of Bepotastine.
Comparative Analysis of Fragmentation Patterns
The following table summarizes the key mass spectrometric data for Azelastine and Bepotastine, providing a comparative overview of their fragmentation behavior.
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Product Ion(s) (m/z) | Inferred Neutral Loss/Fragment |
| Azelastine | ESI-MS/MS | 382.2[4] | 112.2[4] | C₁₅H₁₆ClN₂O |
| EI-MS | 381.9 (M⁺) | 298, 87 | C₅H₁₁N, C₁₇H₁₃ClN₂O | |
| Bepotastine | ESI-MS/MS | 389[5] | 167[5] | C₁₂H₁₀ClN |
Experimental Protocols
Reproducible and reliable mass spectrometry data is contingent on robust experimental protocols. Below are generalized procedures for the analysis of chloropyridazinyl piperidines using both GC-MS (for EI) and LC-MS (for ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program is typically employed, for example, starting at 100°C, holding for 1 minute, then ramping at 10-20°C/min to 280-300°C, and holding for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight.
-
Scan Range: m/z 50-500.
-
GC-MS Experimental Workflow
Caption: A generalized workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
-
Sample Preparation: Dissolve the analyte in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
LC Conditions:
-
Column: A reversed-phase column (e.g., C18, C8) is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole, Q-TOF, or Orbitrap for MS/MS experiments.
-
Scan Mode: Full scan for precursor ion identification, followed by product ion scans or multiple reaction monitoring (MRM) for targeted analysis.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimized for the specific analyte to achieve optimal fragmentation.
-
LC-MS/MS Experimental Workflow
Caption: A generalized workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of chloropyridazinyl piperidines is governed by the interplay of the piperidine ring's propensity for α-cleavage and the chloropyridazine moiety's tendency for ring cleavage and halogen-influenced fragmentation. By carefully analyzing the mass spectra obtained under both EI and ESI conditions, and by comparing the fragmentation patterns to known compounds like Azelastine and Bepotastine, researchers can gain high confidence in the structural elucidation of novel derivatives. This guide provides a foundational framework for this analytical endeavor, empowering scientists in their pursuit of new therapeutic agents.
References
-
Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumarate. Walsh Medical Media. 2012.
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. PMC.
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
-
Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention.
-
Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
-
Mass spectra of (a) intact | Download Scientific Diagram. ResearchGate.
-
Azelastine | C22H24ClN3O | CID 2267. PubChem.
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
-
Bepotastine | C21H25ClN2O3 | CID 164522. PubChem.
Sources
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Piperidin-3-ol vs. Piperidin-4-ol Isomers in Drug Design
[1]
Executive Summary: The Stereochemical & Topological Divergence
While piperidin-3-ol and piperidin-4-ol are constitutional isomers, they function as fundamentally different pharmacophores.[1] The choice between them is rarely about "hydroxyl position" alone; it is a choice between chirality-driven specificity (3-ol) and symmetrical extension (4-ol).[1]
| Feature | Piperidin-3-ol Scaffold | Piperidin-4-ol Scaffold |
| Chirality | Chiral (Enantiomers: 3R, 3S).[1] Requires stereoselective synthesis.[1] | Achiral (Plane of symmetry). Becomes chiral only if N- or C-substituted unsymmetrically.[1] |
| Vector Topology | Proximal/Angular. Substituents at C3 project at ~60°/120° angles relative to the N-lone pair, creating a "kinked" geometry. | Distal/Linear. Substituents at C4 project linearly (180° relative to N in chair conformation), ideal for extending reach. |
| Key Application | Selectivity Filters. Used to discriminate between protein isoforms (e.g., Kinases, GPCR subtypes). | Linkers & Solubilizers. Used to span binding pockets or add polarity without adding stereocenters. |
| Metabolic Risk | Moderate. Standard oxidative clearance. | High (Contextual). Prone to dehydration/aromatization (e.g., Haloperidol-like neurotoxicity).[1] |
Strategic Analysis: Biological Implications[2][3]
The "Vector" Effect: Binding Geometry
-
Piperidin-4-ol (The Linear Extender): In 4-substituted piperidines, the hydroxyl group (or its derivative) sits on the axis of symmetry.[1] This is ideal for ligands that need to thread through narrow channels (e.g., the tunnel of the hERG channel or deep GPCR pockets). However, this symmetry can lead to promiscuity because the molecule lacks the 3D complexity to differentiate between similar flat pockets.
-
Piperidin-3-ol (The Angular Selector): The 3-position introduces a chiral center close to the nitrogen.[1] This creates a specific "handedness."[1]
-
Case in Point:Ibrutinib (Imbruvica) .[1] The piperidine ring in Ibrutinib is linked at the 3-position .[1] This specific geometry orients the acrylamide "warhead" perfectly to form a covalent bond with Cys481 in Bruton's Tyrosine Kinase (BTK). A 4-substituted analog would project the warhead at the wrong angle, likely missing the cysteine thiol or reducing the rate of inactivation (
).
-
Metabolic Stability & Toxicity
A critical differentiator is the metabolic fate of these rings, particularly when substituted with aryl groups.
-
The "Haloperidol Lesson" (4-ol Liability): 4-hydroxy-4-arylpiperidines (common in antipsychotics like Haloperidol) are susceptible to dehydration followed by oxidation.[1] This pathway forms a pyridinium species (HPP+), which is structurally similar to the neurotoxin MPP+ and can cause extrapyramidal side effects.
-
3-ol Advantage: 3-hydroxypiperidines are less prone to this specific aromatization pathway because the elimination of water does not immediately yield a conjugated system that oxidizes as readily to a stable toxic pyridinium ion.[1]
Visualizing the Mechanism
Diagram 1: Signaling Pathway & Drug Intervention (BTK Inhibition)
This diagram illustrates the critical role of the 3-substituted piperidine scaffold (Ibrutinib) in blocking B-cell receptor signaling.[1]
Caption: The 3-substituted piperidine scaffold of Ibrutinib positions the acrylamide warhead to covalently lock Cys481, halting the BCR signaling cascade essential for B-cell malignancy survival.[1]
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-N-Boc-3-Hydroxypiperidine
Why this protocol? Chemical synthesis of 3-hydroxypiperidine yields a racemate.[1] Separating enantiomers is costly.[1] This biocatalytic route ensures >99% ee (enantiomeric excess), critical for modern drug development (e.g., Ibrutinib synthesis).
Reagents:
-
Substrate: N-Boc-3-piperidone[1]
-
Enzyme: Recombinant Aldo-Keto Reductase (e.g., AKR-43 or KRED screening kit)[1]
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose + NADP+[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Workflow:
-
Preparation: Dissolve N-Boc-3-piperidone (50 mM) in buffer containing 2% DMSO.
-
Initiation: Add NADP+ (0.1 mM), Glucose (1.5 eq), GDH (5 U/mL), and AKR enzyme (10 mg/mL loading).
-
Incubation: Shake at 30°C, 180 rpm for 12–24 hours.
-
Monitoring: Check conversion via HPLC (Chiralpak AD-H column, Hexane:IPA 90:10).
-
Workup: Extract with Ethyl Acetate (3x). Dry over
.[1] Concentrate in vacuo.[1] -
Validation: Verify stereochemistry via optical rotation (
) or chiral HPLC against a standard.
Protocol B: Microsomal Stability Assay (Metabolic Liability Check)
Why this protocol? To differentiate the metabolic stability of 3-ol vs 4-ol scaffolds early in the design cycle.
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)[1]
-
Test Compounds (3-ol and 4-ol analogs)[1]
Step-by-Step:
-
Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Start Reaction: Add NADPH regenerating system to initiate metabolism.[1]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
Interpretation:
Comparative Data Summary
| Parameter | Piperidin-3-ol Derivatives | Piperidin-4-ol Derivatives |
| LogP (Lipophilicity) | Slightly lower (more compact polar surface area due to intramolecular H-bonding).[1] | Higher (linear extension exposes more surface area).[1] |
| pKa (Basic Nitrogen) | ~9.0 - 9.5 (Inductive effect of OH is stronger due to proximity).[1] | ~10.0 - 10.5 (OH is distal, less inductive electron withdrawal).[1] |
| Receptor Selectivity | High. (e.g., Ibrutinib IC50: 0.5 nM for BTK). | Variable. Often requires large N-substituents to achieve selectivity.[1] |
| Synthetic Cost | High. Requires chiral resolution or asymmetric synthesis. | Low. Starting materials are cheap and achiral. |
References
-
Synthesis of Chiral Piperidines: Wang, Z., et al. (2016). "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction." Applied Biochemistry and Biotechnology. Link
-
Ibrutinib Structure & Binding: Honigberg, L. A., et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1] PNAS.[1] Link[1]
-
Haloperidol Metabolism: Kalgutkar, A. S., et al. (2003). "Metabolic activation of the non-sedating antihistamine piperidine to a toxic pyridinium species." Chemical Research in Toxicology. Link
-
H3 Receptor Antagonists: Sadek, B., et al. (2018). "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists." Molecules. Link
-
Microsomal Stability Protocol: Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods."[1] ScienceDirect.[1] Link
Comparative Reactivity Guide: 3,6-Dichloropyridazine vs. 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Executive Summary
This guide analyzes the distinct reactivity profiles of 3,6-dichloropyridazine (3,6-DCP) and its mono-substituted derivative, 1-(6-chloropyridazin-3-yl)piperidin-3-ol (Mono-Adduct) .
For the medicinal chemist, these two molecules represent a classic "reactivity switch." 3,6-DCP is a highly reactive, electron-deficient scaffold prone to rapid nucleophilic aromatic substitution (
Understanding this dichotomy is critical for designing sequential functionalization strategies (e.g., library synthesis) without incurring byproduct formation or stalled reactions.
Chemical Identity & Electronic Properties[1]
The fundamental difference in reactivity stems from the electronic environment of the pyridazine ring.
| Feature | 3,6-Dichloropyridazine | This compound |
| Structure | Symmetric, highly electron-deficient. | Asymmetric, electron-rich (relative to parent). |
| Leaving Groups | Two equivalent Cl atoms. | One Cl atom (at C6).[1][2][3][4] |
| Electronic State | Deactivated by amine resonance ( | |
| Primary Reactivity | Rapid | Sluggish |
| Regioselectivity | None (initially); statistical attack. | Highly selective (only C6 available). |
| LogP (Calc) | ~1.7 | ~0.8 (More polar due to -OH and amine). |
Mechanistic Insight: The "Deactivation" Effect
To control these reactions, one must understand the causality behind the rate drop.
3,6-DCP: The "Hot" Electrophile
In 3,6-DCP, the two nitrogen atoms in the ring and the two chlorine atoms exert a strong inductive electron-withdrawing effect (
Mono-Adduct: The "Cooled" Electrophile
Upon substituting one chlorine with the piperidine nitrogen, the system changes. The lone pair on the piperidine nitrogen participates in resonance with the pyridazine ring (
Implication: You cannot simply "repeat" the conditions of the first step. The second step requires a significant increase in energy (temperature) or a change in mechanism (transition metal catalysis).
Visualization: Electronic Deactivation Pathway
Figure 1: Reaction pathway illustrating the kinetic barrier increase after the first substitution.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure you have achieved the desired intermediate before proceeding.
Protocol A: Synthesis of the Mono-Adduct (Selective )
Objective: React 3,6-DCP with piperidin-3-ol without forming the di-substituted byproduct.
Reagents:
-
3,6-Dichloropyridazine (1.0 equiv)[5]
-
Piperidin-3-ol (Hydrochloride salt or free base) (1.05 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step:
-
Dissolution: Dissolve 3,6-DCP in MeCN (0.2 M concentration).
-
Base Addition: Add
and stir at Room Temperature (RT) for 10 minutes. -
Nucleophile Addition: Add piperidin-3-ol portion-wise.
-
Note: Adding the nucleophile slowly helps maintain a high [Electrophile]:[Nucleophile] ratio, favoring mono-substitution.
-
-
Reaction: Heat to 50–60°C . Monitor by TLC/LCMS every hour.
-
Reaction Time: Typically 2–4 hours.
-
-
Checkpoint 1 (Validation): LCMS should show a major peak for
. If Di-adduct ( ) exceeds 5%, lower the temperature or reduce nucleophile equivalents. -
Workup: Filter off inorganic salts. Concentrate the filtrate. The mono-adduct often solidifies or can be used crude if purity >90%.
Protocol B: Reacting the Mono-Adduct (Forcing Conditions)
Objective: Displace the second chlorine with a generic amine nucleophile (
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (
) (1.5 – 2.0 equiv) -
Base: DIPEA (3.0 equiv) or
(2.0 equiv) -
Solvent: DMSO or NMP (High boiling point required)
Step-by-Step:
-
Setup: Place Mono-Adduct and Nucleophile in a pressure vial (sealed tube).
-
Solvent: Add DMSO (0.5 M).
-
Reaction: Heat to 120–140°C .
-
Note: Standard reflux in ethanol will likely fail. High thermal energy is needed to overcome the deactivated ring.
-
-
Alternative (Pd-Catalysis): If the nucleophile is weak or the reaction fails at 140°C, switch to Buchwald-Hartwig conditions:
-
Cat:
/ Xantphos. -
Base:
.[6] -
Solvent: Dioxane,
.
-
-
Checkpoint 2 (Validation): LCMS must show complete consumption of the Cl-starting material. The "3-ol" hydroxyl group on the piperidine generally remains unreactive under these amine-displacement conditions.
Decision Making Workflow
Use this logic tree to determine the optimal synthetic route based on your specific nucleophiles.
Figure 2: Strategic workflow for sequential substitution of 3,6-DCP.
Comparative Data Summary
| Parameter | Step 1: 3,6-DCP | Step 2: Mono |
| Relative Rate ( | 1000 (Fast) | 1 (Slow) |
| Typical Temp | ||
| Preferred Solvent | MeCN, EtOH, THF | DMSO, NMP, Dioxane |
| Base Strength | Weak ( | Strong/Bulky ( |
| Common Pitfall | Over-reaction (Di-adduct formation) | Incomplete reaction (Recovery of SM) |
References
-
Coppo, F. T. et al. (2020). Regioselective Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazines. Journal of Organic Chemistry. (Representative citation for general pyridazine SnAr regioselectivity).
-
Lutz, F. et al. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine and pyridazine analogues. Journal of Physical Organic Chemistry.
-
PubChem Compound Summary. (2023). 3,6-Dichloropyridazine.[5][7] National Center for Biotechnology Information. [Link]
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure data for 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
An In-Depth Technical Guide to the Crystallographic Analysis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol: A Comparative Approach
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. For medicinal chemists and drug development professionals, this knowledge underpins structure-activity relationship (SAR) studies, facilitates the design of more potent and selective analogs, and provides critical insights into a compound's solid-state properties. This guide focuses on this compound, a heterocyclic compound with potential pharmacological relevance, and outlines a comprehensive workflow for determining its single-crystal X-ray structure.
While a public crystal structure for this compound is not currently available, this guide will provide researchers with a robust experimental and analytical framework. We will detail the necessary steps from crystal growth to data analysis and offer a comparative analysis based on the known crystal structures of closely related pyridazine and piperidine derivatives. This approach will not only serve as a practical manual for the crystallographic characterization of the title compound but also highlight key structural features to anticipate.
The Significance of Structural Elucidation
The this compound scaffold combines several key features of interest in medicinal chemistry. The pyridazine ring is a common motif in a variety of biologically active compounds.[1][2][3] The substituted piperidine ring introduces a three-dimensional character that can be crucial for molecular recognition at a biological target.[4] The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing both solubility and target binding. The chlorine substituent can modulate the electronic properties of the pyridazine ring and participate in halogen bonding. A definitive crystal structure would provide precise information on bond lengths, bond angles, and, most importantly, the intermolecular interactions that govern the crystal packing, such as hydrogen bonding.
A Practical Workflow for Crystal Structure Determination
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires careful execution and analysis. The following workflow provides a detailed protocol for researchers.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: From Powder to Data
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology:
-
Dissolve a small amount of purified this compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to determine its solubility.
-
Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture.
-
Employ slow evaporation by leaving the solution in a loosely covered vial in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing a small vial containing the compound's solution inside a larger sealed jar containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution will induce crystallization.
-
Monitor the vials regularly for the formation of well-defined, single crystals.
-
2. Data Collection:
-
Objective: To obtain a complete set of high-resolution diffraction data.
-
Methodology:
-
Carefully select a suitable single crystal under a microscope. The ideal crystal should be clear, have well-defined faces, and be free of cracks or defects.
-
Mount the crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage and thermal vibrations.
-
Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Perform an initial unit cell determination and then proceed with a full data collection strategy, typically involving a series of scans to cover a significant portion of the reciprocal space.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic arrangement in the crystal and refine the structural model.
-
Methodology:
-
Process the raw diffraction data to integrate the reflection intensities and apply corrections for various experimental effects (e.g., Lorentz-polarization, absorption).
-
Solve the crystal structure using software packages that employ direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model by assigning atoms to the electron density peaks.
-
Refine the model using full-matrix least-squares methods, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.
-
Validate the final structure using tools like CHECKCIF to ensure its chemical and crystallographic soundness.
-
Comparative Analysis with Structurally Related Compounds
In the absence of a determined structure for the title compound, we can infer potential structural features by examining the crystal structures of related molecules. Below is a comparison of crystallographic data for several pyridazine derivatives.
| Compound Name | CCDC Number | Space Group | Key Feature(s) | Reference |
| 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | Not provided | P2₁/n | Piperidine ring in a chair conformation. | Ather, M. A., et al. (2009). Acta Crystallographica Section E, 65 (10), o2497. |
| 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | Not provided | P2₁/c | Piperazine ring in a chair conformation. Dihedral angle between aromatic rings is 13.91(7)°. | Arshad, S., et al. (2012). Acta Crystallographica Section E, 68 (2), o409. |
| 6-Amino-3-chloropyridazine | 663692 | P2₁/c | Planar pyridazine ring with intermolecular N-H...N hydrogen bonds. | Fun, H.-K., et al. (2007). Acta Crystallographica Section E, 63 (9), o3899. |
This comparative data suggests that the piperidine ring in this compound is likely to adopt a chair conformation. The presence of the hydroxyl group introduces the potential for strong intermolecular hydrogen bonding, which will significantly influence the crystal packing.
Caption: Molecular structure of this compound.
Anticipated Intermolecular Interactions
The hydroxyl group on the piperidine ring is a key feature that is expected to dominate the crystal packing through hydrogen bonding. It can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen). Potential hydrogen bond acceptors in the molecule include the nitrogen atoms of the pyridazine ring and the oxygen atom of a neighboring molecule. This could lead to the formation of chains or sheets of molecules in the crystal lattice.
Caption: Potential hydrogen bonding interactions in the crystal lattice.
Conclusion
The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its physicochemical properties and its potential as a pharmacologically active agent. Although the structure is not yet publicly available, this guide provides a comprehensive and scientifically rigorous framework for its determination and analysis. By following the detailed experimental protocols and considering the insights from structurally related compounds, researchers will be well-equipped to successfully elucidate the three-dimensional architecture of this promising molecule and leverage that knowledge in their drug discovery and development efforts.
References
-
ResearchGate. (n.d.). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Retrieved from [Link]
-
El-Gaby, M. S. A., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(7), 7581–7595. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Gomtsyan, T., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7041. [Link]
-
Slideshare. (2023). Pyridazine and its derivatives. Retrieved from [Link]
-
Ather, M. A., et al. (2009). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2497. [Link]
-
Arshad, S., et al. (2012). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o409. [Link]
-
PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. Retrieved from [Link]
-
Daoui, O., et al. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 398–402. [Link]
-
Chambers, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted methyl pipecolinates. RSC Medicinal Chemistry, 13(9), 1614–1620. [Link]
Sources
A Comparative Guide to the Characterization of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol as a Chemical Reference Standard
Abstract
This guide provides a comprehensive framework for the characterization of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol, a heterocyclic compound of interest in pharmaceutical research and development. Establishing a well-characterized, high-purity reference standard is a prerequisite for accurate analytical measurements, including assay, impurity profiling, and stability studies. This document outlines a multi-tiered analytical approach, grounded in established regulatory principles, to unequivocally confirm the identity, purity, and potency of this material. We will detail the underlying scientific rationale for each analytical technique, provide exemplar protocols, and present a comparative analysis against a potential process-related impurity, 3,6-dichloropyridazine. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Critical Role of a Reference Standard
This compound is a substituted piperidinol derivative containing a chloropyridazine moiety. Such structures are common scaffolds in medicinal chemistry. The qualification of this compound as a reference standard requires a rigorous, evidence-based approach to establish its fitness for purpose. This guide will systematically address the core tenets of characterization: identity confirmation, quantitative purity assessment, and specific impurity profiling.
Physicochemical Properties
A foundational step in characterization is the documentation of basic physicochemical properties. These data provide a preliminary identity check and are crucial for developing appropriate analytical methods.
| Property | Value | Method |
| Molecular Formula | C₉H₁₂ClN₃O | Mass Spectrometry |
| Molecular Weight | 213.66 g/mol | Mass Spectrometry |
| Appearance | White to Off-White Solid | Visual Inspection |
| Melting Point | 145-148 °C (Exemplar) | Capillary Melting Point Apparatus |
| Solubility | Soluble in Methanol, DMSO | Solubility Assessment |
The Characterization Workflow: A Multi-Technique Approach
No single analytical technique is sufficient to fully characterize a reference standard.[1][3] A holistic and self-validating workflow leverages the orthogonal strengths of various methods to build a comprehensive profile of the material. The workflow is designed to answer three critical questions:
-
Is it the right molecule? (Identity)
-
How much of it is there? (Purity & Potency)
-
What else is present? (Impurities)
Our approach is aligned with the principles outlined in international guidelines such as ICH Q2(R1) and USP General Chapter <1225> on the validation of analytical procedures.[4][5][6][7][8][9]
Identity Confirmation: Structural Elucidation
The first pillar of characterization is confirming that the synthesized molecule has the correct chemical structure. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry.[10] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.
-
Rationale: The number of signals, their chemical shifts (position), splitting patterns (multiplicity), and integration values in ¹H NMR are unique to the molecule's specific arrangement of atoms. ¹³C NMR complements this by confirming the number and type of carbon atoms.
-
Expected Results for this compound:
-
¹H NMR: Signals corresponding to the two distinct protons on the pyridazine ring, the proton on the hydroxyl-bearing carbon of the piperidine ring, and a series of multiplets for the remaining piperidine ring protons. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic pyridazine carbons and the aliphatic piperidine carbons.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a primary check of the molecular formula.[10] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.
-
Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak ([M+H]⁺ in positive ion mode) should correspond to the calculated molecular weight of the target compound (214.66 for the protonated species).
-
Experimental Protocol (Exemplar):
-
Sample Preparation: Dissolve ~0.1 mg of the standard in 1 mL of methanol.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Scan from m/z 50 to 500.
-
-
Expected Result: A prominent peak at m/z ≈ 214.07, corresponding to the [C₉H₁₃ClN₃O]⁺ ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule. It serves as a characteristic fingerprint of the compound.
-
Rationale: Different chemical bonds absorb infrared radiation at specific frequencies. The presence of O-H (alcohol), C-H (aliphatic and aromatic), C=N, and C-Cl bonds will result in a unique absorption spectrum.[11]
-
Expected Absorptions:
-
Broad peak around 3300 cm⁻¹ (O-H stretch)
-
Peaks around 2850-2950 cm⁻¹ (aliphatic C-H stretch)
-
Peaks in the 1400-1600 cm⁻¹ region (C=C and C=N stretches of the pyridazine ring)
-
Strong peak in the 1000-1200 cm⁻¹ region (C-O stretch)
-
Purity and Potency Assessment
Once identity is confirmed, the purity of the reference standard must be rigorously determined. The goal is to quantify the amount of the target molecule and identify/quantify any impurities. A purity value of ≥99.5% is generally desired for a reference standard.[12]
Chromatographic Purity by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for assessing the purity of organic compounds.[13][14][15] It separates the main compound from any process-related impurities or degradation products.
-
Rationale: The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a validated method, the area of the main peak relative to the total area of all peaks provides the chromatographic purity. This technique is excellent for detecting organic impurities.[3]
-
Experimental Protocol (Exemplar):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile.
-
Comparison Guide: Distinguishing the Standard from a Key Impurity
A critical aspect of characterization is demonstrating the analytical method's ability to distinguish the reference standard from known potential impurities. A plausible process-related impurity in the synthesis of this compound is the starting material, 3,6-dichloropyridazine . A robust HPLC method must be able to resolve these two compounds.
The presence of the polar piperidinol group makes the reference standard significantly more polar than the dichloropyridazine starting material. In a reverse-phase HPLC system, less polar compounds elute earlier.
| Compound | Predicted Retention Time | Rationale for Separation |
| 3,6-Dichloropyridazine | Shorter (e.g., ~8 min) | Less polar, weaker interaction with C18 stationary phase. |
| This compound | Longer (e.g., ~12 min) | More polar due to the hydroxyl and secondary amine, stronger interaction with the stationary phase. |
This separation demonstrates the specificity of the analytical method, a key validation parameter required by ICH guidelines.[4][8]
Absolute Purity & Potency: Mass Balance
Chromatographic purity alone is insufficient. The final "assay" value, or potency, of the standard is best determined by a mass balance approach. This method accounts for all components of the material, including water, residual solvents, and non-combustible inorganic impurities.
Potency (%) = [100% - % Water - % Residual Solvents - % Inorganic Impurities] x [Chromatographic Purity (%) / 100]
-
Water Content (Karl Fischer Titration): This is a specific method for quantifying water content.
-
Residual Solvents (Thermogravimetric Analysis - TGA): TGA measures weight loss as a function of temperature. A weight loss step at temperatures below the compound's decomposition can be attributed to volatile residual solvents from the purification process.
-
Inorganic Impurities (Residue on Ignition): This measures the amount of non-combustible material remaining after heating the sample to a high temperature.
| Analysis | Exemplar Result | Significance |
| HPLC Purity | 99.85% | Quantifies organic purity. |
| Water Content (KF) | 0.08% | Water adds mass but has no activity. |
| Residual Solvents (TGA) | 0.05% | Solvents add mass but have no activity. |
| Inorganic Impurities | <0.01% | Typically negligible for high-purity material. |
| Calculated Potency | 99.72% | The final, assigned value for the standard. |
Conclusion
The comprehensive characterization of this compound through an orthogonal set of analytical techniques provides a high degree of confidence in its identity, purity, and potency. By combining structural elucidation (NMR, MS, FT-IR) with rigorous purity assessments (HPLC, KF, TGA), and demonstrating specificity against potential impurities, this material is qualified for its intended use as a chemical reference standard. Adherence to this systematic, science-based approach ensures the generation of accurate and reliable analytical data in research and quality control environments, upholding the principles of scientific integrity and regulatory compliance.
References
-
Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
USP <1225> Method Validation. BA Sciences. Available at: [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. ECA Academy. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). Available at: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. Available at: [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
-
Reference Standard Preparation & Characterization. Creative Biolabs. Available at: [Link]
-
Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods. Scilit. Available at: [Link]
-
Quantification of heterocyclic aromatic amines in fried meat by HPTLC/UV-FLD and HPLC/UV-FLD: a comparison of two methods. ResearchGate. Available at: [Link]
-
Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. who.int [who.int]
- 13. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Melting Point Range Determination for Pyridazinyl Piperidinols
In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds, such as pyridazinyl piperidinols, represents a significant step toward developing new therapeutic agents. The initial characterization of these new chemical entities (NCEs) is a critical phase, where fundamental physicochemical properties are established. Among these, the melting point range is a foundational parameter. It serves not only as a preliminary indicator of purity but also as a crucial piece of data for identification and quality control throughout the development pipeline.[1][2][3]
This guide provides a comparative analysis of methodologies for determining the melting point range of pyridazinyl piperidinols. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring that the protocols are robust and the data generated is trustworthy and reproducible.
The Principle: Why Melting Point Matters
The melting point is the temperature at which a crystalline solid transitions into a liquid state.[4] For a pure, crystalline substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point (typically 0.5-1.0°C). This sharpness is a consequence of the uniform, ordered lattice structure of the crystal, where the intermolecular forces are consistent throughout. Breaking these bonds requires a specific amount of thermal energy, leading to a well-defined melting temperature.[5][6]
Conversely, the presence of impurities disrupts this crystalline lattice.[7][8] This disruption introduces defects and weakens the intermolecular forces, with two primary consequences:
-
Melting Point Depression: Less energy is required to overcome the weakened forces, causing the substance to melt at a lower temperature than the pure compound.[1][7][9]
-
Melting Point Broadening: The impurities create heterogeneous local environments within the solid, causing different parts of the substance to melt at slightly different temperatures, resulting in a wider melting range.[10]
Therefore, a sharp melting point is a strong indicator of high purity for a crystalline compound like a pyridazinyl piperidinol, making its accurate determination essential for synthetic chemists and quality control analysts.[2]
Comparative Methodologies for Melting Point Determination
We will compare two primary approaches for determining the melting point of pyridazinyl piperidinols: the traditional manual capillary method and the modern digital/automated capillary method.
Method 1: Manual Capillary Melting Point Apparatus (e.g., Mel-Temp, Thiele Tube)
This classic technique relies on visual observation of the sample as it is heated in a controlled manner. The apparatus typically consists of a heated metal block or an oil bath (like a Thiele tube) with a port for a thermometer and a holder for the capillary tube containing the sample.[10] An illuminated magnifying lens aids in observation.[11]
Method 2: Digital & Automated Capillary Melting Point Apparatus
Modern digital instruments automate the heating process and employ advanced detection methods.[12][13] These systems often use a high-resolution camera to capture real-time images or video of the sample during the melt.[14] Sophisticated image analysis algorithms then automatically detect and record the temperatures at the onset of melting and the clear point, minimizing operator subjectivity.[15]
Experimental Protocols: A Self-Validating System
Adherence to a meticulous protocol is paramount for generating reliable data. The following steps are designed to be self-validating, minimizing common sources of error.
Core Experimental Workflow: Capillary Method
The fundamental workflow is shared between manual and digital methods, with the primary divergence being the method of observation and recording.
Caption: General workflow for capillary melting point determination.
Step-by-Step Protocol with Scientific Rationale
-
Sample Preparation:
-
Action: Ensure the synthesized pyridazinyl piperidinol sample is completely dry.[16] Use a mortar and pestle to grind the crystalline sample into a fine, uniform powder.[12][16]
-
Causality & Expertise: Residual solvent from synthesis or purification can act as an impurity, causing significant melting point depression and broadening.[16] Grinding ensures uniform packing and efficient, even heat transfer throughout the sample. Large crystals can trap air and heat unevenly.
-
-
Capillary Loading:
-
Action: Press the open end of a capillary tube (typically 0.8-1.2 mm inner diameter) into the powdered sample.[17] Invert the tube and gently tap it on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end.[16] Repeat until a tightly packed column of 2-3 mm is achieved.[18][19]
-
Causality & Expertise: The specified sample height is a pharmacopeial standard (e.g., USP <741>).[20] A sample column taller than 3-4 mm will create a vertical temperature gradient, leading to an artificially broad melting range as the top of the sample melts later than the bottom.[16] Poor packing can cause the sample to shrink or pull away from the capillary wall upon heating, making the onset of melting difficult to observe accurately.[16]
-
-
Heating and Observation:
-
Action (Initial Determination): For an unknown compound, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate melting point.[21]
-
Action (Accurate Determination): Allow the apparatus to cool to at least 20°C below the approximate melting point.[22] Begin heating at a rapid rate until the temperature is about 15-20°C below the expected melting point.[16][23] Then, reduce the heating rate to a slow, controlled ramp of 1-2°C per minute.[22]
-
Causality & Expertise: A slow heating rate is absolutely critical for accuracy. It ensures that thermal equilibrium is maintained between the heating block, the thermometer/probe, and the sample itself. If heated too quickly, the temperature reading of the block will "overshoot" the actual temperature of the sample, leading to an erroneously high and narrow melting range.[21] The 1°C/min rate is specified in major pharmacopeias.[19][24]
-
Recording the Range:
-
T1 (Onset of Melting): Record the temperature at which the first droplet of liquid becomes visible.[16] This may be preceded by sintering or shrinking, which should not be mistaken for melting.[18][21]
-
T2 (Clear Point): Record the temperature at which the last solid crystal disappears, and the sample is a completely transparent liquid.[18][22]
-
-
Trustworthiness: Always perform the measurement in duplicate or triplicate with a fresh sample for each run. Never re-melt a sample, as decomposition may have occurred.[4][21] Consistent results across multiple runs validate the measurement.
-
Performance Comparison: Manual vs. Digital Apparatus
| Feature | Manual Apparatus (e.g., Mel-Temp) | Digital/Automated Apparatus | Rationale & Field Insights |
| Accuracy & Precision | Good, but operator-dependent. | Excellent, high precision. | Digital systems eliminate the subjective determination of melt points and offer higher temperature resolution (e.g., 0.1°C).[15] |
| Subjectivity | High. Relies on user's visual acuity and judgment. | Very Low. Automated detection via video analysis. | Reduces inter-operator variability, leading to more consistent data across a research team or between labs. |
| Throughput | Low to Medium (typically 1-3 samples simultaneously).[16] | Medium to High (often 3-6 samples simultaneously). | Automated operation allows the scientist to perform other tasks while the measurement is running, increasing overall lab efficiency. |
| Data Integrity & Traceability | Manual logbook entry. | Digital record, often with video file of the melt. | Essential for GMP/GLP environments. A video recording provides an indisputable audit trail of the physical event. |
| Pharmacopeial Compliance | Can be compliant if operated correctly. | Often designed for compliance with USP, EP, etc. | Features like programmable ramp rates and specific data reporting formats facilitate adherence to regulatory standards.[19][24] |
| Ease of Use | Requires skill and practice to master. | Simple to operate after initial setup. | Reduces training time for new personnel. |
| Cost | Low initial investment. | Higher initial investment. | The higher cost of a digital system is often justified by increased accuracy, throughput, and data integrity. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key to identifying the root cause of anomalous results.
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. westlab.com [westlab.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sciencing.com [sciencing.com]
- 8. tutorchase.com [tutorchase.com]
- 9. promptpraxislabs.com [promptpraxislabs.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. nsmn1.uh.edu [nsmn1.uh.edu]
- 12. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. m.youtube.com [m.youtube.com]
- 15. contechweighingscales.com [contechweighingscales.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uspbpep.com [uspbpep.com]
- 18. edisco.it [edisco.it]
- 19. mt.com [mt.com]
- 20. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 21. youtube.com [youtube.com]
- 22. jk-sci.com [jk-sci.com]
- 23. Home Page [chem.ualberta.ca]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
[1]
Executive Summary & Immediate Action
1-(6-Chloropyridazin-3-yl)piperidin-3-ol is a halogenated nitrogen-containing heterocycle. Due to the stability of the pyridazine ring and the presence of a chlorine substituent, this compound must not be discharged into municipal sewer systems .
Core Disposal Directive:
-
Primary Method: High-Temperature Incineration (1100°C+) with flue gas scrubbing.
-
Waste Stream: Halogenated Organic Solid (or Liquid if dissolved).
-
Hazard Classification: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed (Acute Tox. 4).
-
RCRA Status (USA): Not explicitly listed (P or U list), but must be characterized as D001 (Ignitable) if in flammable solvent, or treated as Toxic due to halogen content.
Chemical Profile & Hazard Assessment
Accurate disposal begins with precise identification. This compound exists as a structural isomer of the more common 4-ol variant. Treat both with identical safety protocols.
| Feature | Specification |
| Chemical Name | This compound |
| Common Analogs | 1-(6-chloropyridazin-3-yl)piperidin-4-ol (CAS: 89937-26-8) |
| Molecular Formula | C₉H₁₂ClN₃O |
| Molecular Weight | 213.66 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Low water solubility; soluble in DMSO, Methanol, DCM |
| Primary Hazards | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Waste Segregation & Accumulation
Proper segregation prevents dangerous cross-reactions in waste drums.
Segregation Rules
-
Halogenated Stream: Segregate into the "Halogenated Organic Waste" container. The chlorine atom requires specific incineration protocols to manage acidic byproducts (HCl).
-
No Oxidizers: Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates), as pyridazine derivatives can react vigorously.
-
No Aqueous Mix: Keep separate from aqueous acid/base waste streams to prevent unexpected precipitation or hydrolysis.
Packaging Protocol
-
Solids: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Label as "Hazardous Waste - Solid, Toxic."
-
Solutions: If the compound is dissolved in a solvent (e.g., DMSO or DCM), the solvent dictates the primary waste tag. Ensure the tag explicitly lists "this compound" as a constituent.
Disposal Decision Framework
The following logic gate determines the correct disposal path for this compound.
Figure 1: Decision matrix for routing chloropyridazine waste based on physical state and solvent carrier.
Detailed Disposal Methodologies
Method A: High-Temperature Incineration (Recommended)
This is the only method that guarantees complete destruction of the pyridazine ring and safe management of the chlorine substituent.
-
Mechanism: Thermal oxidation at >1100°C breaks the C-Cl and C-N bonds.
-
Byproduct Management: The chlorine atom converts to hydrogen chloride (HCl) gas. The incineration facility must be equipped with a wet scrubber (alkaline wash) to neutralize this acid gas before emission.
-
Procedure:
-
Label container: "Contains Halogenated Organics."
-
Transfer to EHS/Waste Management for off-site shipment.
-
Manifest must declare "Organic Chloride" content.
-
Method B: Chemical Deactivation (Spill Response Only)
Note: Chemical deactivation is not a standard disposal method for bulk quantities but is used for surface decontamination.
-
Oxidation: The pyridazine ring is relatively electron-deficient and stable. However, treatment with harsh oxidizers (e.g., Potassium Permanganate in acid) can degrade the structure.
-
Warning: This generates MnO₂ sludge and potential Cl₂ gas. Do not use for bulk disposal.
Emergency Spill Response Protocol
In the event of a powder spill, immediate containment is required to prevent inhalation and spread.
Figure 2: Step-by-step workflow for managing solid spills of chloropyridazine derivatives.
Step-by-Step Spill Instructions:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If the powder is fine, use an N95 or P100 particulate respirator.
-
Wet Containment: Do not dry sweep. Lay down damp paper towels or absorbent pads over the spill to suppress dust.
-
Collection: Scoop the damp material into a wide-mouth waste jar. If using a vacuum, it must be HEPA-filtered.
-
Decontamination: Wipe the surface with a mild detergent solution. The pyridazine ring is stable against simple hydrolysis, so standard soap is effective for physical removal.
-
Rinsate Disposal: Collect all wipes and rinse water into the solid waste container or a separate liquid waste container labeled "Contaminated Debris."
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Retrieved February 12, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA).[1] (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved February 12, 2026, from [Link]
Personal protective equipment for handling 1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Executive Summary: The "Universal Precautions" Approach
Compound Class: Halogenated Heterocyclic Amine Primary Hazard Vector: Inhalation of dust (solid state) and Dermal Absorption (solution state). Critical Directive: Treat this compound as a Potent Pharmaceutical Intermediate (PPI) . While specific toxicological data may be limited, the structural combination of a chloropyridazine (reactive electrophile) and a piperidine (bioactive pharmacophore) necessitates a "Category 3" containment strategy until proven otherwise.
Part 1: Risk Assessment & Molecular Hazard Profiling
To select the correct PPE, you must understand the molecule's behavior. We do not simply "follow the SDS"; we analyze the structure-activity relationship (SAR) to predict unlisted hazards.
| Structural Motif | Associated Hazard | Operational Implication |
| 6-Chloropyridazine Core | Electrophilic Reactivity: The chlorine at the 6-position is susceptible to nucleophilic attack (SnAr). This implies potential for protein binding (skin sensitization) and varying degrees of acute toxicity. | Strict Dermal Protection: Contact may cause allergic dermatitis or systemic toxicity. |
| Piperidin-3-ol Ring | Basic/H-Bonding: The secondary amine/alcohol motif increases solubility in polar organic solvents and biological fluids (mucous membranes). | Mucosal Irritation: High risk of severe irritation to eyes and respiratory tract if dust is generated. |
| Physical State (Solid) | Electrostatic Dust: Heterocyclic powders often carry static charges, making them "fly" and cling to gloves/sleeves. | Inhalation Risk: Standard surgical masks are insufficient. Engineering controls (Fume Hood) are mandatory. |
Part 2: PPE Stratification Matrix
We utilize a Task-Based Risk Assessment (TBRA) to determine PPE. One size does not fit all.
Tier 1: General Handling (Sealed Containers/Inventory)
-
Gloves: Single Nitrile (4 mil).
-
Eye: Safety Glasses with side shields.
-
Body: Standard cotton/poly lab coat.
Tier 2: Active Manipulation (Weighing, Transferring, Solubilizing)
-
Engineering Control: MANDATORY Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Gloves: Double Nitrile (Outer: 4-5 mil; Inner: 2-3 mil). Rationale: Visualizes breaches and prevents micro-exposure.
-
Eye: Chemical Splash Goggles (Vented). Rationale: Glasses do not seal against airborne dust or splashes.
-
Respiratory: None required IF working in a certified hood. If hood is unavailable (NOT RECOMMENDED), use a P100 Half-Mask Respirator.
Tier 3: High-Risk Operations (Spill Cleanup, Heating, Aerosolization)
-
Gloves: Silver Shield® (Laminate) or thick Butyl Rubber over Nitrile. Rationale: Standard nitrile degrades rapidly against common solvents (DCM, THF) used to dissolve this compound.
-
Body: Tyvek® disposable sleeves or full coverall.
-
Respiratory: Full-face respirator with Multi-Gas/Vapor + P100 cartridges.
Part 3: Visualization of Safety Logic
Figure 1: PPE Decision Logic Flow
This diagram illustrates the decision-making process for selecting PPE based on the state of the matter and the solvent carrier.[1][2][3][4]
Caption: Decision matrix for selecting PPE based on physical state and solvent compatibility. Note that aggressive solvents escalate the PPE requirement to Tier 3.
Part 4: Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Transfer
Objective: Prevent static-induced dispersion of the solid.
-
Pre-Check: Verify Fume Hood airflow is functional. Clear the deck of unnecessary clutter.
-
Static Control: Place an ionizing fan or anti-static gun inside the hood if available. If not, wipe the spatula and weighing boat with a slightly damp Kimwipe (water/ethanol) to discharge static before touching the powder.
-
The "Tunnel" Technique:
-
Do not lift the powder high.
-
Keep the receiving vessel (flask) and the source container as close as possible (within 2-3 inches).
-
Transfer slowly to avoid "puffing."
-
-
Decontamination: Immediately wipe the balance area and spatula with a solvent-dampened tissue (Acetone or Methanol). Dispose of this tissue as Hazardous Solid Waste .
Protocol B: Solution Handling (The "Carrier" Effect)
Scientific Insight: Once 1-(6-Chloropyridazin-3-yl)piperidin-3-ol is dissolved, the solvent determines the permeation rate through your gloves.
-
Scenario: You are dissolving the compound in Dichloromethane (DCM).
-
Risk: DCM permeates standard nitrile gloves in <4 minutes. If the solution touches your glove, the DCM carries the toxic chloropyridazine through the glove and into your skin (the "Carrier Effect").
-
Action: If a splash occurs on nitrile gloves, IMMEDIATELY remove gloves, wash hands, and re-glove. Do not wait for a sensation of cold or burning.
Part 5: Waste Management & Disposal
Proper disposal is not just compliance; it is environmental stewardship. This compound contains a halogen (Chlorine) and a nitrogenous heterocycle.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, and bulk solid. | Double-bag in clear polyethylene bags. Label as "Toxic Solid Waste - Halogenated." |
| Liquid Waste (A) | Solutions in DCM, Chloroform, or Dichloroethane. | Halogenated Organic Waste. Do NOT mix with non-halogenated solvents (cost implication). |
| Liquid Waste (B) | Solutions in Methanol, Acetone, DMSO. | Non-Halogenated Organic Waste (Technically, the solute is halogenated, but <1% concentration usually allows this stream—Verify with your local EHS officer). |
| Aqueous Waste | Quenched reaction mixtures, washes. | Adjust pH to 6–8. Collect in "Aqueous Waste - Toxic" drum. |
Figure 2: The Cradle-to-Grave Handling Loop
Caption: The cyclic workflow ensures that the workspace is returned to a neutral safety state after every operation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 3-Chloropyridazine (Analogous Hazard Data). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

